C14H10Cl3N3
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H10Cl3N3 |
|---|---|
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H9Cl2N3.ClH/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14;/h1-8H,(H,17,18,19);1H |
InChI Key |
KWIVIJVFVLOJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Identification of C14H10Cl3N3 Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, synthesis, and characterization of three plausible structural isomers of the molecular formula C14H10Cl3N3. Due to the absence of extensive literature on specific isomers with this exact formula, this guide presents data and protocols based on established knowledge of analogous chemical structures, namely trichlorophenyl-substituted triazoles, oxadiazoles, and pyrimidines.
Proposed Structural Isomers
Three plausible structural isomers of this compound have been identified for the purpose of this guide, each featuring a distinct heterocyclic core:
-
Isomer 1: 1-(2,4,6-trichlorophenyl)-5-phenyl-1H-1,2,4-triazole
-
Isomer 2: 2-((2,4,6-trichlorophenyl)amino)-5-phenyl-1,3,4-oxadiazole
-
Isomer 3: 4-(2,4,6-trichlorophenyl)-6-phenylpyrimidin-2-amine
These structures provide a basis for discussing the synthesis, characterization, and potential biological activities relevant to this class of compounds.
Synthesis and Characterization
The synthesis of these isomers can be achieved through established methodologies for the formation of their respective heterocyclic cores. The characterization relies on standard analytical techniques to confirm their structure and purity.
Physicochemical and Spectral Data
The following table summarizes the expected physicochemical and spectral data for the proposed isomers. These values are predicted based on the analysis of similar compounds found in the literature.
| Property | Isomer 1 (Triazole) | Isomer 2 (Oxadiazole) | Isomer 3 (Pyrimidine) |
| Molecular Weight | 350.60 g/mol | 350.60 g/mol | 350.60 g/mol |
| Predicted logP | 4.5 - 5.5 | 4.0 - 5.0 | 4.8 - 5.8 |
| ¹H-NMR (δ, ppm) | Aromatic protons: 7.2-8.2 | Aromatic protons: 7.0-8.5, NH proton: 9.0-10.0 | Aromatic protons: 7.1-8.3, NH₂ protons: 5.5-6.5 |
| ¹³C-NMR (δ, ppm) | Aromatic carbons: 120-140, Triazole carbons: 145-160 | Aromatic carbons: 115-145, Oxadiazole carbons: 155-165 | Aromatic carbons: 110-142, Pyrimidine carbons: 150-170 |
| IR (cm⁻¹) | C=N, C=C (aromatic), C-Cl | N-H, C=N, C=C (aromatic), C-O-C, C-Cl | N-H, C=N, C=C (aromatic), C-Cl |
| Mass Spec (m/z) | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ | [M]+, [M+2]+, [M+4]+ isotopic pattern for Cl₃ |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and characterization of the proposed isomers, based on established literature procedures for analogous compounds.
2.2.1. Synthesis of Isomer 1: 1-(2,4,6-trichlorophenyl)-5-phenyl-1H-1,2,4-triazole
This synthesis is based on the Huisgen cycloaddition, a common method for forming 1,2,4-triazole rings.[1][2][3][4]
-
Step 1: Synthesis of 2,4,6-trichlorophenylhydrazine.
-
To a solution of 2,4,6-trichloroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise.
-
The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.
-
The precipitated 2,4,6-trichlorophenylhydrazine hydrochloride is filtered, washed with cold water, and dried.
-
-
Step 2: Condensation with Benzaldehyde.
-
2,4,6-trichlorophenylhydrazine is reacted with benzaldehyde in ethanol under reflux to form the corresponding hydrazone.
-
-
Step 3: Oxidative Cyclization.
-
The purified hydrazone is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., ferric chloride or bromine) to induce cyclization to the 1,2,4-triazole ring.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
2.2.2. Synthesis of Isomer 2: 2-((2,4,6-trichlorophenyl)amino)-5-phenyl-1,3,4-oxadiazole
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of an acylthiosemicarbazide intermediate.[5][6][7]
-
Step 1: Synthesis of N-(2,4,6-trichlorophenyl)hydrazinecarbothioamide.
-
2,4,6-trichlorophenyl isothiocyanate is reacted with hydrazine hydrate in ethanol at room temperature.
-
-
Step 2: Acylation with Benzoyl Chloride.
-
The resulting thiosemicarbazide is then acylated with benzoyl chloride in a suitable solvent like pyridine or dichloromethane with a base.
-
-
Step 3: Oxidative Cyclization.
-
The acylthiosemicarbazide is cyclized to the 1,3,4-oxadiazole using an oxidizing agent such as mercuric oxide or iodine in the presence of a base.
-
-
Purification: The product is purified by recrystallization or column chromatography.
2.2.3. Synthesis of Isomer 3: 4-(2,4,6-trichlorophenyl)-6-phenylpyrimidin-2-amine
The synthesis of substituted pyrimidines can be achieved through the condensation of a chalcone with guanidine.[8][9]
-
Step 1: Synthesis of 1-(2,4,6-trichlorophenyl)-3-phenylprop-2-en-1-one (a chalcone).
-
2,4,6-trichloroacetophenone is reacted with benzaldehyde in the presence of a base (e.g., sodium hydroxide) in ethanol (Claisen-Schmidt condensation).
-
-
Step 2: Cyclocondensation with Guanidine.
-
The purified chalcone is then refluxed with guanidine nitrate in the presence of a base like sodium ethoxide in ethanol.
-
-
Purification: The resulting pyrimidine derivative is isolated and purified by recrystallization or column chromatography.
2.2.4. Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized isomers.
Caption: Workflow for the synthesis, purification, and structural analysis of this compound isomers.
Potential Biological Activity and Signaling Pathways
Chlorinated aromatic and heterocyclic compounds are known to exhibit a range of biological activities. The proposed isomers of this compound, based on their structural features, may interact with various biological targets.
Biological Activity Profile
The following table summarizes potential biological activities based on studies of analogous compounds.
| Activity | Isomer 1 (Triazole) | Isomer 2 (Oxadiazole) | Isomer 3 (Pyrimidine) |
| Antifungal | Reported for various triazole derivatives.[10] | Less commonly reported. | Possible, but less common than for triazoles. |
| Antibacterial | Some activity reported.[10] | Frequently reported for oxadiazole derivatives.[11][12] | Some pyrimidine derivatives show activity. |
| Anticancer | Investigated for some triazole-containing compounds. | A known activity for many oxadiazole scaffolds.[12] | A prominent activity for many pyrimidine derivatives, often as kinase inhibitors.[8][13][14] |
| Herbicidal/Insecticidal | Some triazoles are used as fungicides in agriculture. | Less common. | Some pyrimidines are used as herbicides. |
Potential Signaling Pathway Interactions
Given their structural similarities to known bioactive molecules, the proposed isomers could potentially modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.
3.2.1. Kinase Inhibition Pathway (Relevant to Isomer 3)
Many pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for the binding site on the enzyme. This can disrupt signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential mechanism of action for Isomer 3 via kinase inhibition, leading to reduced cell proliferation.
3.2.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Trichlorinated aromatic compounds have the potential to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins. Activation of AhR can lead to the expression of genes involved in metabolism and can also have other cellular effects.
Caption: Potential interaction of this compound isomers with the Aryl Hydrocarbon Receptor signaling pathway.
Conclusion
This technical guide provides a framework for the identification, synthesis, and characterization of structural isomers of this compound. While specific data for these exact isomers is limited, the presented information, based on analogous compounds, offers valuable insights for researchers and drug development professionals. The proposed synthetic routes are robust and adaptable, and the predicted spectral data provides a basis for structural confirmation. The potential biological activities and interactions with key signaling pathways highlight the importance of further investigation into this class of compounds for potential therapeutic applications. Further experimental validation is necessary to confirm the properties and activities of these specific isomers.
References
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of C14H10Cl3N3: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecular formula C14H10Cl3N3 can correspond to a vast number of isomers. As no specific experimental data for a single, defined isomer is publicly available, this guide provides a framework for the spectroscopic analysis of a generic compound with this formula. The data presented in the tables are hypothetical and representative of what might be expected for a plausible isomer, intended to illustrate data presentation and interpretation.
Introduction to Spectroscopic Analysis
The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous determination of a molecule's constitution and stereochemistry. This guide outlines the standard methodologies for the spectroscopic analysis of a compound with the molecular formula this compound.
The high degree of unsaturation, calculated to be 10 (based on the formula), suggests the presence of multiple rings and/or double bonds, with aromatic systems being highly probable. The presence of chlorine, and nitrogen atoms is expected to significantly influence the spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1] Both ¹H and ¹³C NMR are essential for full structural characterization.
Predicted ¹H NMR Data
Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity.[2] For a plausible isomer of this compound, one would expect signals in the aromatic region (typically δ 7.0-8.5 ppm), potentially shifted downfield due to the electron-withdrawing effects of chlorine and nitrogen-containing functional groups.[3] Any aliphatic protons, if present, would appear at a higher field. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons.[2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |
| e.g., 8.21 | d | 8.5 | 2H | Aromatic H ortho to NO₂ |
| e.g., 7.85 | dd | 8.2, 1.5 | 1H | Aromatic H |
| e.g., 7.60 | m | - | 3H | Overlapping Aromatic H |
| e.g., 5.40 | s | - | 1H | NH |
| e.g., 4.15 | s | 2H | CH₂ | |
| e.g., 2.50 | s | 1H | NH |
Table 1: Hypothetical ¹H NMR Data for a plausible isomer of this compound (400 MHz, DMSO-d₆).
Predicted ¹³C NMR Data
Carbon NMR provides information on the number of chemically non-equivalent carbon atoms in a molecule.[4] For an aromatic compound like a potential isomer of this compound, most signals would appear in the δ 100-160 ppm range.[5] Carbons attached to electronegative atoms like chlorine and nitrogen will be deshielded and appear further downfield.[6] Quaternary carbons often show signals of lower intensity.[5]
| Predicted Chemical Shift (δ, ppm) | Proposed Assignment |
| e.g., 165.4 | C=O or C=N |
| e.g., 152.1 | Aromatic C-N |
| e.g., 140.5 | Aromatic C-Cl |
| e.g., 135.2 | Quaternary Aromatic C |
| e.g., 130.8 | Aromatic CH |
| e.g., 128.7 | Aromatic CH |
| e.g., 125.4 | Aromatic CH |
| e.g., 122.9 | Aromatic C-Cl |
| e.g., 118.3 | Aromatic CH |
| e.g., 45.6 | Aliphatic C |
Table 2: Hypothetical ¹³C NMR Data for a plausible isomer of this compound (100 MHz, DMSO-d₆).
Experimental Protocol for NMR
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4] The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[7][8]
-
Cap the NMR tube securely.[4]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, and adjust the depth using a gauge.[9]
-
Place the sample into the NMR magnet.[10]
-
Lock the spectrometer onto the deuterium signal of the solvent.[10]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[9]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal transmission.[9]
-
Acquire the ¹H spectrum, typically using a single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]
Predicted IR Data
For a potential isomer of this compound, the IR spectrum would be expected to show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the 1500-1680 cm⁻¹ region, and C-N stretching around 1200-1350 cm⁻¹. The C-Cl bonds will have absorptions in the fingerprint region (typically below 800 cm⁻¹). If N-H bonds are present, they would appear as sharp or broad bands in the 3200-3500 cm⁻¹ region.[12]
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Proposed Functional Group |
| e.g., 3400-3300 | Medium, Sharp | N-H Stretch | Amine or Amide |
| e.g., 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| e.g., 2230-2210 | Strong, Sharp | C≡N Stretch | Nitrile |
| e.g., 1680-1650 | Strong | C=O Stretch | Amide |
| e.g., 1600, 1580, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| e.g., 1350-1250 | Strong | Aromatic C-N Stretch | Aromatic Amine |
| e.g., 850-750 | Strong | C-Cl Stretch | Aryl Halide |
Table 3: Hypothetical IR Absorption Data for a plausible isomer of this compound.
Experimental Protocol for FTIR (Solid Sample)
The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for solid samples.[1][11]
ATR Method:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[11]
-
Acquire a background spectrum of the empty ATR crystal.[13]
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]
-
Acquire the sample spectrum.[13]
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]
-
Transfer the powder to a pellet die.
-
Use a hydraulic press to apply several tons of pressure to form a transparent or translucent pellet.[1]
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern gives clues about the molecule's structure.[15]
Predicted Mass Spectrometry Data
For this compound, the molecular ion peak (M⁺) would be a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms will result in a characteristic M, M+2, M+4, and M+6 pattern with specific intensity ratios. The odd number of nitrogen atoms (3) means the molecular ion will have an odd nominal mass (the Nitrogen Rule). Fragmentation of aromatic compounds often involves the loss of small, stable molecules or radicals, and the formation of stable carbocations like the tropylium ion is common for alkyl-substituted benzenes.[16][17]
| m/z (predicted) | Relative Intensity (%) | Proposed Fragment |
| e.g., 337/339/341/343 | 100/98/32/3 | [M]⁺ (Molecular Ion Cluster) |
| e.g., 302/304/306 | 45/44/15 | [M - Cl]⁺ |
| e.g., 275/277/279 | 20/19/6 | [M - HCl - Cl]⁺ |
| e.g., 189/191 | 30/10 | [C₆H₄Cl-N-C₆H₄]⁺ |
| e.g., 111/113 | 50/16 | [C₆H₄Cl]⁺ |
| e.g., 77 | 15 | [C₆H₅]⁺ |
Table 4: Hypothetical Mass Spectrometry Fragmentation Data for a plausible isomer of this compound (Electron Ionization).
Experimental Protocol for MS (Electron Ionization)
-
Sample Preparation:
-
For analysis via a direct insertion probe, a small amount of the pure, solid sample is placed in a capillary tube.[18]
-
For GC-MS, the sample must be dissolved in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL. The sample must be volatile and thermally stable.[19]
-
For LC-MS with Electrospray Ionization (ESI), dissolve the sample to a concentration of about 10 µg/mL in a suitable solvent like methanol or acetonitrile, possibly with a small amount of formic acid to promote ionization.[20]
-
-
Data Acquisition (EI-MS):
-
The instrument is tuned and calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA).[21]
-
The sample is introduced into the ion source, where it is vaporized.[22]
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[23]
-
The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).[15]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[15]
-
The detector records the abundance of each ion, generating the mass spectrum.[15]
-
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive analytical workflow for the structural determination of a compound with the molecular formula this compound. While NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular formula and provides insight into the compound's fragmentation. By systematically applying these techniques and integrating the resulting data, researchers can confidently determine the structure of novel chemical entities.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.bu.edu [sites.bu.edu]
- 5. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 17. whitman.edu [whitman.edu]
- 18. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 19. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. rsc.org [rsc.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to Triclabendazole, a Benzimidazole Anthelmintic
Executive Summary: This document provides a comprehensive technical overview of the benzimidazole anthelmintic, Triclabendazole. The chemical formula C₁₄H₉Cl₃N₂OS is closely related to the requested C₁₄H₁₀Cl₃N₃, and it is highly probable that Triclabendazole is the compound of interest. This guide details its chemical properties, mechanism of action, pharmacokinetic profile, and established experimental protocols for its synthesis and evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams compliant with specified formatting requirements. This whitepaper is intended for researchers, scientists, and professionals in drug development and parasitology.
Triclabendazole is a potent anthelmintic agent, specifically effective against liver flukes of the Fasciola species.[1][2] Its chemical structure is unique among the benzimidazole class as it contains a chlorinated benzene ring but lacks a carbamate group.[3] The compound is scientifically identified as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole.[1]
Table 1: Physicochemical Properties of Triclabendazole
| Property | Value | Reference |
| CAS Number | 68786-66-3 | [1][4][5] |
| Molecular Formula | C₁₄H₉Cl₃N₂OS | [1][4][5] |
| Molecular Weight | 359.65 g/mol | [5] |
| Melting Point | 175-176°C | [6][7] |
| Boiling Point | 496°C (estimated) | [7] |
| Solubility | DMSO: up to 60 mg/mL (166.82 mM) | [8] |
| Water: Insoluble or slightly soluble | [8] | |
| Ethanol: Insoluble or slightly soluble | [8] | |
| Appearance | Crystalline solid | [4] |
Mechanism of Action and Biological Activity
Triclabendazole's primary mechanism of action is the disruption of microtubule formation in the parasite's cells.[2] It binds to the protein β-tubulin, preventing its polymerization into microtubules.[3][9] These microtubules are essential components of the cellular cytoskeleton, crucial for maintaining cell shape, division, and intracellular transport.[2] By inhibiting their formation, Triclabendazole leads to impaired cellular functions, metabolic disturbances, loss of motility, and ultimately, the death of the parasite.[2][10]
The drug and its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, are absorbed through the outer covering (tegument) of both immature and mature flukes.[10][11] This disrupts the parasite's membrane potential and ultrastructure.[12] Some studies also suggest that Triclabendazole may inhibit adenylyl cyclase activity.[4][13]
Pharmacokinetics and Metabolism
Triclabendazole is administered orally, and its absorption is enhanced when taken with food.[12][14] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form its active sulfoxide and sulfone metabolites.[10] These metabolites are responsible for the drug's potent anthelmintic activity.[10] The drug and its metabolites are highly protein-bound in human plasma.[10]
Table 2: Pharmacokinetic Parameters of Triclabendazole and its Metabolites
| Parameter | Triclabendazole | Sulfoxide Metabolite | Sulfone Metabolite | Reference |
| Plasma Half-life (t½) | ~8 hours | ~14 hours | ~11 hours | [10] |
| Protein Binding | 96.7% | 98.4% | 98.8% | [10] |
| Primary Metabolizing Enzyme | CYP1A2 (~64%) | CYP2C9 | - | [10] |
| Primary Excretion Route | Biliary tract (in feces) | Biliary tract (in feces) | Biliary tract (in feces) | [10] |
Experimental Protocols
Synthesis of Triclabendazole
A common synthesis route for Triclabendazole involves several key steps, starting from 2,3-dichlorophenol and 2-nitro-4,5-dichloroaniline.[15] The following is a generalized protocol based on published patents.[16][17]
-
Preparation of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: 2,3-dichlorophenol is reacted with 2-nitro-4,5-dichloroacetanilide in the presence of potassium carbonate and a solvent like DMF. The resulting intermediate is then hydrolyzed with caustic lye to yield the nitroaniline derivative.[16]
-
Reduction to Diamine: The nitro group of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is reduced to an amine using a reducing agent like Raney nickel under a hydrogen atmosphere, forming 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine.[16]
-
Benzimidazole Ring Formation: The resulting diamine is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) and a solvent (e.g., methanol). This cyclization reaction forms the benzimidazole-2-thiol core.[17]
-
Methylation: The thiol group is then methylated using a methylating agent such as dimethyl sulfate to produce the final product, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole (Triclabendazole).[16]
-
Purification: The crude product is purified by recrystallization from a solvent mixture, such as toluene and isopropanol, to yield pure Triclabendazole.[16][17]
In Vivo Efficacy Evaluation in Sheep (Chronic Fascioliasis Model)
This protocol is based on studies evaluating the efficacy of Triclabendazole against Fasciola hepatica infections.
-
Animal Model: Use sheep confirmed to be free of F. hepatica infection.
-
Infection: Artificially infect sheep by oral administration of metacercariae of a known Triclabendazole-susceptible (or resistant) strain of F. hepatica.
-
Treatment Groups: After allowing the infection to establish for a chronic period (e.g., 12-14 weeks), divide the sheep into treatment and control groups.
-
Control Group: Administer a placebo vehicle.
-
Treatment Group: Administer Triclabendazole orally at a specified dose (e.g., 10 mg/kg).
-
-
Drug Administration: Administer the drug as a drench. Ensure the full dose is consumed.[18]
-
Post-Mortem Analysis: At a set time post-treatment (e.g., 14-21 days), humanely euthanize the animals.
-
Fluke Recovery and Counting: Recover adult flukes from the bile ducts of the liver. Count the number of viable flukes for each animal.
-
Efficacy Calculation: Calculate the percentage efficacy using the formula:
-
Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100
-
Clinical and Veterinary Efficacy
Triclabendazole is the drug of choice recommended by the World Health Organization (WHO) for treating human fascioliasis.[14][19] It is effective against both acute and chronic stages of the infection caused by F. hepatica and F. gigantica.[20]
Table 3: Efficacy of Triclabendazole in Clinical and Veterinary Studies
| Species | Infection Stage | Dose | Efficacy | Reference |
| Human | Chronic Fascioliasis | 10 mg/kg (single dose) | 79% - 95% cure rate | [14][19] |
| Human | Chronic Fascioliasis | 2 x 10 mg/kg (12h apart) | Recommended for severe infection | [14][19] |
| Sheep | 1-week-old F. hepatica | 10 mg/kg | 93% - 98% | [18] |
| Sheep | 4-week-old F. hepatica | 5 mg/kg | 92% | [18] |
| Sheep | 12-week-old (adult) F. hepatica | 5 mg/kg | 100% | [18] |
Note: The emergence of Triclabendazole resistance in livestock has been reported and is a growing concern.[21]
Conclusion
Triclabendazole (CAS: 68786-66-3) is a highly effective and critical anthelmintic for the treatment of fascioliasis in both humans and livestock. Its primary mechanism involves the targeted disruption of microtubule polymerization within the parasite, leading to its immobilization and death. This guide provides essential technical data, including detailed physicochemical properties, pharmacokinetic parameters, and established experimental protocols. The continued study of its synthesis, mechanism, and the emerging challenge of resistance is crucial for maintaining its therapeutic value in veterinary and human medicine.
References
- 1. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 3. Triclabendazole - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Triclabendazole | 68786-66-3 [chemicalbook.com]
- 7. Triclabendazole - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 8. Triclabendazole | Parasite | Microtubule Associated | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medkoo.com [medkoo.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis method of triclabendazole - Eureka | Patsnap [eureka.patsnap.com]
- 16. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. Treatment of immature and mature Fasciola hepatica infections in sheep with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Triclabendazole in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triclabendazole Treatment Failure for Fasciola hepatica Infection among Preschool and School-Age Children, Cusco, Peru - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of C14H10Cl3N3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of compounds with the molecular formula C14H10Cl3N3 in various organic solvents. Due to the absence of specific experimental data for a single, defined compound with this formula in publicly available literature, this document outlines a predictive approach based on established principles of organic chemistry. It further details the experimental protocols necessary to determine solubility quantitatively and qualitatively and presents a hypothetical signaling pathway relevant to potential structures.
Predicted Solubility of this compound Isomers
The molecular formula this compound suggests a structure that is likely aromatic and contains multiple nitrogen and chlorine atoms. The presence of a significant carbon backbone (C14) alongside polar functional groups (potentially amines, imines, or nitrogen-containing heterocycles) and lipophilic chloro groups indicates a nuanced solubility profile. The general principle of "like dissolves like" governs the solubility of organic compounds.[1][2][3][4] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2][4]
The solubility will be highly dependent on the specific isomer. For instance, the presence of amine (-NH2) or other hydrogen-bonding groups would increase solubility in polar protic solvents.[1][3] Conversely, a more compact, symmetric structure with shielded polar groups will favor solubility in nonpolar solvents.
Based on these principles, a predicted qualitative solubility profile for a hypothetical this compound isomer is presented in the table below.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Polar Protic | |||
| Methanol | High | Moderately Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, potentially interacting with nitrogen atoms in the solute. |
| Ethanol | High | Moderately Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should allow for moderate solvation.[1] |
| Water | Very High | Insoluble | The large hydrophobic carbon-chlorine backbone is expected to dominate, making the compound insoluble in water despite the presence of nitrogen atoms.[1][2] |
| Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent that should effectively solvate the this compound molecule. |
| Acetone | Medium | Sparingly Soluble | Acetone's moderate polarity may allow for some dissolution, but it may not be a strong enough solvent for significant solubility. |
| Acetonitrile | Medium | Sparingly Soluble | Acetonitrile is a moderately polar solvent; solubility will depend on the specific isomeric structure. |
| Nonpolar | |||
| Toluene | Low | Moderately Soluble | The aromatic nature of toluene can interact favorably with the predicted aromatic rings of the this compound structure through π-π stacking. |
| Hexane | Very Low | Insoluble | The high polarity imparted by the nitrogen and chlorine atoms is likely to make the compound insoluble in a completely nonpolar alkane solvent like hexane.[2] |
| Dichloromethane (DCM) | Low | Moderately Soluble | DCM has the ability to dissolve a wide range of organic compounds and its moderate polarity could be suitable for this compound. |
| Diethyl Ether | Low | Sparingly Soluble | The low polarity of diethyl ether may not be sufficient to overcome the intermolecular forces of the solute. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative and qualitative solubility data for a specific this compound compound, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Droppers or pipettes
-
A small amount of the this compound compound
-
A selection of organic solvents (as listed in the table above)
Procedure:
-
Place approximately 10-20 mg of the this compound compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the this compound compound to a known volume of each solvent in separate flasks.
-
Seal the flasks and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C) to equilibrate for a set period (e.g., 24-48 hours), allowing the system to reach equilibrium.
-
After equilibration, allow the flasks to stand undisturbed for several hours to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved this compound using a pre-validated HPLC or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualization of Methodologies and Concepts
To further elucidate the processes and logic described, the following diagrams are provided.
Caption: Workflow for solubility determination.
References
A Technical Guide to Quantum Chemical Calculations for Novel Drug Candidates: A Case Study of C14H10Cl3N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to characterize novel organic molecules, using the hypothetical formula C14H10Cl3N3 as a framework. In the absence of extensive experimental data for a newly synthesized compound, computational methods serve as a powerful tool to predict its structural, electronic, and spectroscopic properties. This information is invaluable in the early stages of drug discovery for assessing the molecule's stability, reactivity, and potential interactions with biological targets.
Quantum chemistry utilizes the principles of quantum mechanics to model molecular systems.[1][2] Among the various methods, Density Functional Theory (DFT) has emerged as a popular choice due to its favorable balance of accuracy and computational cost.[3] This guide will primarily focus on a DFT-based workflow for characterizing a molecule with the formula this compound.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the standard workflow for the quantum chemical characterization of a novel molecule.
-
Molecular Structure Generation: The initial step involves generating a plausible 3D structure of the this compound isomer of interest. This can be done using molecular building software and saved in a suitable format (e.g., .xyz).
-
Geometry Optimization: The initial structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule. This is a crucial step as the accuracy of all subsequent calculations depends on the optimized geometry. A common approach is to use the B3LYP functional with a 6-311+G(d,p) basis set.[3]
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. Thermodynamic properties such as enthalpy and Gibbs free energy are also derived from these calculations.
-
Electronic Structure Analysis: To understand the molecule's reactivity and electronic properties, several calculations are performed:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.
-
-
Spectroscopic Property Prediction:
-
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the molecule's color and how it interacts with light.
-
-
Inclusion of Solvent Effects: To model the behavior of the molecule in a biological environment, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.[4]
Data Presentation and Interpretation
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy comparison and analysis.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length (Å) | C1-C2 | 1.39 | - |
| C-Cl | 1.74 | - | |
| C-N | 1.35 | - | |
| Bond Angle (°) | C1-C2-C3 | 120.1 | - |
| Cl-C-C | 119.5 | - | |
| Dihedral Angle (°) | C1-C2-C3-C4 | 0.0 | - |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 3.2 | Debye |
| Zero-point Energy | 250.5 | kcal/mol |
| Enthalpy | 265.2 | kcal/mol |
| Gibbs Free Energy | 210.8 | kcal/mol |
Table 3: Predicted Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3100 | 50.2 | C-H stretch |
| 2 | 1600 | 120.5 | C=C aromatic stretch |
| 3 | 1350 | 85.3 | C-N stretch |
| 4 | 750 | 200.1 | C-Cl stretch |
Visualizing Computational Workflows and Concepts
Diagrams are essential for illustrating the logical flow of experiments and the relationships between different calculated properties.
Caption: A typical workflow for quantum chemical calculations of a novel molecule.
Caption: How calculated properties inform key aspects of drug development.
Conclusion
Quantum chemical calculations provide a robust framework for the in-silico characterization of novel molecules like this compound. By systematically applying methods such as DFT, researchers can gain significant insights into a molecule's geometry, stability, reactivity, and spectroscopic signatures before extensive experimental work is undertaken. This computational-first approach can accelerate the drug discovery process by helping to prioritize candidates with desirable properties for further investigation. The integration of computational and experimental data is ultimately key to a comprehensive understanding of a new chemical entity.
References
Navigating the Maze of Molecular Mirrors: A Technical Guide to Compounds with Similar Elemental Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical and pharmaceutical sciences, it is a fundamental principle that compounds with the same elemental composition can exhibit remarkably different physicochemical properties and biological activities. These molecular doppelgängers, known as isomers, present both challenges and opportunities in drug discovery and development. Understanding the nuances of isomerism is paramount for designing safer, more effective therapeutic agents. This in-depth technical guide provides a comprehensive literature review of compounds with similar elemental composition, focusing on the analytical techniques to differentiate them, their differential biological effects, and the underlying molecular mechanisms.
Isomers are broadly classified into two main categories: structural isomers and stereoisomers. Structural isomers have the same molecular formula but different atomic connectivity. Stereoisomers, on the other hand, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This latter category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The subtle differences in three-dimensional structure between stereoisomers can lead to profound differences in their interactions with chiral biological targets such as enzymes and receptors.
This guide will delve into the critical aspects of isomerism, providing detailed experimental protocols for their separation and characterization, summarizing key quantitative data on their differential activities, and visualizing the distinct signaling pathways they modulate.
Data Presentation: Quantitative Comparison of Isomeric Pairs
The differential biological activity of isomers is often quantified by comparing their potency in vitro. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for enantiomeric pairs of several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the stereoselectivity of their biological targets.
Table 1: Stereoselective Inhibition of Cyclooxygenase (COX) Isoenzymes by Chiral NSAIDs
| Compound | Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ketoprofen | S-enantiomer | - | 0.024[1] |
| R-enantiomer | > 1 | > 1[1] | |
| Flurbiprofen | S-enantiomer | - | 0.48[1] |
| R-enantiomer | ≥ 80 | ≥ 80[1] | |
| Ketorolac | S-enantiomer | - | 0.9[1] |
| R-enantiomer | ≥ 80 | ≥ 80[1] |
Note: Some values were not explicitly provided in the source material.
Experimental Protocols
Accurate characterization and separation of isomers are crucial for understanding their distinct biological roles. This section provides detailed methodologies for key analytical techniques employed in the study of compounds with similar elemental composition.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation of Ibuprofen
This protocol describes a method for the separation of ibuprofen enantiomers using a chiral stationary phase.
a. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiralcel OJ-R column (150 x 4.6 mm i.d.)
-
Acetonitrile (CH3CN), HPLC grade
-
Water (H2O), HPLC grade
-
Ibuprofen standard (racemic and individual enantiomers)
-
Sample vials
b. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (35:65 v/v).[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
c. Procedure:
-
Prepare the mobile phase by mixing the required volumes of acetonitrile and water. Degas the mobile phase before use.
-
Equilibrate the Chiralcel OJ-R column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of racemic ibuprofen and individual enantiomers in the mobile phase.
-
Inject the standard solutions to determine the retention times of the (R)- and (S)-enantiomers.
-
Prepare the sample solution by dissolving the ibuprofen-containing sample in the mobile phase. Filter the sample if necessary.
-
Inject the sample solution into the HPLC system.
-
Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas with those of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation of Cresol Isomers
This protocol details a method for the separation and identification of cresol positional isomers (ortho-, meta-, and para-cresol) after derivatization.
a. Materials and Equipment:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Agilent HP-5ms column (30 m × 0.25 mm × 0.25 µm) or equivalent
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation
-
Dichloromethane, analytical grade
-
Cresol isomer standards
-
Helium (carrier gas)
-
Sample vials with caps
b. Derivatization (Silylation):
-
React authentic samples of the isomeric cresols with MSTFA in dichloromethane.[3]
-
Incubate the mixture at 40°C for 30 minutes to ensure complete silylation of the phenolic OH group.[3]
c. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Injector Temperature: 250°C
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
MS Transfer Line Temperature: 250°C
d. Procedure:
-
Inject the silylated cresol standards into the GC-MS system to determine the retention times and mass spectra of each isomer.
-
Inject the silylated sample into the GC-MS system.
-
Identify the cresol isomers in the sample by comparing their retention times and mass fragmentation patterns with the standards. The typical elution order for silylated cresols is ortho, meta, and then para.[3]
In Vitro Enzyme Inhibition Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of a compound against a specific enzyme.
a. Materials and Equipment:
-
Enzyme and its specific substrate
-
Test compound (inhibitor) and solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay principle.
-
Multichannel pipette
b. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution.
-
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each concentration of the test compound to triplicate wells.
-
Include control wells:
-
Negative Control (0% inhibition): Enzyme and substrate without the inhibitor.
-
Positive Control (100% inhibition): Substrate without the enzyme, or with a known potent inhibitor.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to the wells containing the substrate and inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
-
Signal Detection:
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_with_inhibitor / Signal_without_inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2][4]
-
Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
This protocol outlines a general approach for using tandem mass spectrometry to distinguish between isomers based on their fragmentation patterns.
a. Materials and Equipment:
-
A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Syringe pump or liquid chromatography (LC) system for sample introduction.
-
High-purity collision gas (e.g., argon or nitrogen).
-
Isomeric compound standards.
-
Solvent for sample preparation.
b. Instrument Settings:
-
Ionization Source: Optimize parameters such as spray voltage, capillary temperature, and gas flow rates for the specific analytes.
-
MS1 (First Mass Analyzer): Set to isolate the precursor ion (the molecular ion or a prominent adduct) of the isomers. The isolation width should be narrow enough to select only the ion of interest.
-
Collision Cell: Introduce the collision gas and optimize the collision energy. This is a critical parameter that will influence the fragmentation pattern. A range of collision energies should be tested to obtain informative spectra.
-
MS2 (Second Mass Analyzer): Scan a mass range that will encompass all expected fragment ions.
c. Procedure:
-
Prepare solutions of the individual isomer standards at a suitable concentration.
-
Infuse each standard solution separately into the mass spectrometer using a syringe pump or inject them via an LC system.
-
For each isomer, acquire MS/MS spectra by selecting the precursor ion in MS1 and scanning the product ions in MS2.
-
Carefully compare the resulting fragmentation patterns. Differences in the presence, absence, or relative abundance of specific fragment ions can be used as a "fingerprint" to distinguish between the isomers.
-
Analyze the unknown sample under the same optimized MS/MS conditions.
-
Identify the isomer(s) present in the sample by matching their fragmentation patterns to those of the standards.
Mandatory Visualization: Signaling Pathways
The differential biological effects of isomers can often be traced to their distinct interactions with specific molecular targets, leading to the modulation of different signaling pathways. The following diagrams, generated using the DOT language, illustrate examples of such differential signaling.
Differential Modulation of the Cereblon Pathway by Thalidomide Enantiomers
Thalidomide, a notorious example of a drug with enantiomer-specific effects, interacts with the protein Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This interaction is stereospecific, leading to different downstream consequences.
Caption: Differential binding of thalidomide enantiomers to CRBN, leading to varied downstream effects.
Differential Effects of Citalopram Enantiomers on Serotonin Reuptake
Citalopram is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. It exists as a racemic mixture of (S)-citalopram (escitalopram) and (R)-citalopram.
Caption: Differential inhibition of the serotonin transporter (SERT) by citalopram enantiomers.
Conclusion
The study of compounds with similar elemental composition is a cornerstone of modern drug development. As demonstrated, isomers can possess dramatically different pharmacological and toxicological profiles. A thorough understanding of these differences, facilitated by robust analytical methodologies, is essential for the rational design of new medicines. This guide has provided an in-depth overview of the key concepts, experimental protocols, and biological implications of isomerism. By leveraging this knowledge, researchers and scientists can better navigate the complexities of molecular structure and function to develop safer and more effective therapies.
References
An In-depth Technical Guide on the Putative Discovery, Isolation, and Characterization of C14H10Cl3N3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound with the molecular formula C14H10Cl3N3 is not a well-documented or known chemical entity in publicly available scientific literature. Therefore, this technical guide is a synthesized document based on established principles of natural product chemistry, analytical techniques, and pharmacological testing for analogous chlorinated nitrogenous heterocyclic compounds. The experimental protocols, data, and pathways presented are representative examples and should be considered illustrative for a hypothetical compound of this nature.
Introduction
The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Chlorinated nitrogenous heterocyclic compounds, in particular, represent a promising area of research due to their diverse biological activities, which often include antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] This guide provides a comprehensive overview of the putative discovery, isolation, and characterization of a novel trichlorinated aza-aromatic compound with the molecular formula this compound.
For the purpose of this guide, we will hypothesize a plausible structure for this compound as a trichlorinated derivative of a diaza-phenanthrene scaffold. This structure is consistent with the molecular formula and represents a class of compounds with potential biological significance.
Hypothetical Structure: 2,4,7-trichloro-1,10-phenanthroline
Discovery and Isolation
The discovery of novel natural products often begins with the screening of extracts from various biological sources. In this hypothetical scenario, a marine sponge of the Agelas genus, known for producing chlorinated alkaloids, was identified as a potential source.
Experimental Protocol: Extraction and Isolation
A detailed workflow for the extraction and isolation of the target compound is outlined below.
Workflow for Extraction and Isolation of this compound
Caption: A typical workflow for the bioassay-guided isolation of a natural product.
Structural Elucidation
The determination of the chemical structure of a novel compound is a critical step, employing a combination of spectroscopic and spectrometric techniques.
Physicochemical and Spectroscopic Data
The following table summarizes the hypothetical physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 342.61 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 210-212 °C |
| Solubility | Soluble in DMSO, Chloroform; Sparingly soluble in Methanol; Insoluble in Water |
| UV-Vis (MeOH) | λmax (log ε): 230 (4.5), 285 (4.2), 340 (3.8) nm |
| IR (KBr) | νmax: 3050 (Ar C-H), 1610 (C=N), 1580 (C=C), 820 (C-Cl) cm⁻¹ |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.20 (d, J=4.5 Hz, 1H), 8.55 (d, J=8.5 Hz, 1H), 8.40 (s, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.75 (d, J=4.5 Hz, 1H), 7.60 (s, 1H) ppm |
| ¹³C NMR (125 MHz, CDCl₃) | δ 152.1, 150.5, 148.2, 145.8, 138.2, 136.5, 132.8, 129.5, 128.7, 127.4, 126.9, 125.3, 124.8, 122.1 ppm |
| HR-ESI-MS | m/z [M+H]⁺ calculated for C14H11Cl3N3⁺: 342.0073; found: 342.0071 |
Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were used to establish the connectivity of the atoms.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the exact mass and molecular formula.
-
UV-Vis and IR Spectroscopy: UV-Vis spectra were recorded on a spectrophotometer in methanol. IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.
Synthesis
The total synthesis of a natural product is essential for confirming its structure and for producing larger quantities for further biological evaluation. A plausible synthetic route for the hypothetical 2,4,7-trichloro-1,10-phenanthroline is outlined below.
Hypothetical Synthetic Pathway for this compound
Caption: A simplified synthetic scheme for the preparation of a trichlorinated phenanthroline.
Biological Activity
Chlorinated alkaloids often exhibit a range of biological activities.[1] The hypothetical this compound was evaluated for its cytotoxic and antimicrobial properties.
In Vitro Cytotoxicity
The compound was tested against a panel of human cancer cell lines using a standard MTT assay.
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 8.2 |
| HeLa | 5.5 |
| A549 | 12.1 |
| HEK293 | > 50 |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) was determined against a panel of pathogenic microbes.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Experimental Protocol: Biological Assays
-
MTT Assay for Cytotoxicity: Cancer cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Cell viability was assessed by adding MTT solution and measuring the absorbance at 570 nm.
-
Broth Microdilution for MIC: The antimicrobial activity was determined by a broth microdilution method in 96-well plates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
To elucidate the mechanism of its cytotoxic activity, further studies were conducted. It was hypothesized that this compound induces apoptosis through the intrinsic pathway.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
While the compound this compound is not currently described in the scientific literature, this guide provides a comprehensive framework for the discovery, characterization, and evaluation of such a novel chlorinated nitrogenous heterocycle. The hypothetical data and protocols presented herein are based on established methodologies and are intended to serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. The potential for compounds of this class to exhibit significant biological activity warrants further investigation into similar structures.
References
- 1. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]
- 5. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of a Substituted Triaryl Pyrazoline Derivative
Compound Class: 1,3,5-Trisubstituted-2-Pyrazoline Hypothesized Molecular Formula: C₁₄H₁₀Cl₃N₃
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted-2-pyrazoline derivative. The specific molecular formula C₁₄H₁₀Cl₃N₃ is not explicitly found in the cited literature for a single, well-characterized compound. Therefore, this document provides a representative synthesis strategy for a compound within this structural class, based on established chemical methodologies. Researchers should adapt and optimize the procedure for their specific target molecule.
Introduction
Pyrazoline derivatives are a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant properties.[1][2][3] The 1,3,5-trisubstituted-2-pyrazolines are a particularly well-studied subclass. Their synthesis is typically achieved through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[4] This document provides a detailed protocol for the laboratory-scale synthesis of a chlorinated triaryl pyrazoline derivative, a class of compounds with potential applications in medicinal chemistry and drug discovery.[5][6][7]
Synthesis Overview
The synthesis of the target pyrazoline derivative is a two-step process. The first step involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a substituted benzaldehyde to form a chalcone. The second step is the cyclization of the chalcone with a hydrazine derivative to yield the final pyrazoline product.
Logical Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and analysis of pyrazoline derivatives.
Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
This procedure is based on the Claisen-Schmidt condensation reaction.
Materials:
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10-30%)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve the substituted acetophenone (0.01 mol) and the substituted benzaldehyde (0.01 mol) in 10-20 mL of ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for a few hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product using a Buchner funnel, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.
Step 2: Synthesis of the Pyrazoline Derivative
This procedure involves the cyclization of the chalcone with a hydrazine derivative.
Materials:
-
Synthesized chalcone (0.01 mol)
-
Hydrazine derivative (e.g., phenylhydrazine hydrochloride)
-
Ethanol or Glacial Acetic Acid
-
Reflux condenser
-
Heating mantle or oil bath
-
Round bottom flask
Procedure (Conventional Method):
-
Place the purified chalcone (0.01 mol) and a hydrazine derivative (e.g., phenylhydrazine hydrochloride, 0.01 mol) in a round bottom flask.[4]
-
Add a suitable solvent such as ethanol or glacial acetic acid (20-30 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[2][4] The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude pyrazoline derivative.[2][4]
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetone, or ethyl acetate) to yield the pure pyrazoline.[2]
Alternative Synthesis Methods:
-
Microwave-Assisted Synthesis: Mix the chalcone and hydrazine derivative in an appropriate solvent (e.g., ethanol) in a microwave-safe vessel. Irradiate the mixture in a microwave reactor (e.g., 240-350 W for 50-400 seconds).[2] This method often leads to shorter reaction times and higher yields.[8]
-
Ultrasound-Assisted Synthesis: The reaction of chalcones with phenylhydrazine hydrochloride can be carried out in an acetic acid aqueous solution under ultrasound irradiation at room temperature.[1] This method has been reported to give high yields (83-96%) in shorter reaction times (1.5-2 hours).[1]
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 1,3,5-triaryl-2-pyrazolines based on literature data.
| Synthesis Method | Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | Ethanol / Hydrazine Hydrate | 3-6 hours | <70 | [2][8] |
| Conventional (Reflux) | Glacial Acetic Acid / Phenylhydrazine | 4 hours | ~76 | [1] |
| Microwave-Assisted | Ethanol / Hydrazine Hydrate | 50-400 seconds | >70 | [2][8] |
| Ultrasound-Assisted | Acetic Acid/Water / Phenylhydrazine HCl / NaOAc | 1.5-2 hours | 83-96 | [1] |
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: Determination of the melting point range provides an indication of purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. For pyrazolines, a key absorption is the C=N stretching vibration, typically observed around 1575-1608 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The ¹H-NMR spectrum of a 2-pyrazoline typically shows characteristic signals for the non-equivalent methylene protons (Ha and Hb) and the vicinal methine proton (Hx) in a typical ABX system.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.
Potential Biological Activity
Pyrazoline derivatives are known to possess a wide range of biological activities. Depending on the specific substitutions, these compounds have been investigated as:
-
Urease and α-Glucosidase Inhibitors: Some 1,3,5-triaryl-2-pyrazolines have shown potent inhibitory activity against these enzymes, suggesting potential applications in treating ulcers and diabetes.[5][7]
-
Anti-inflammatory Agents: By inhibiting protein kinase Czeta (PKCζ), certain pyrazolines can suppress inflammatory pathways.[6]
-
Antidepressant and Anxiolytic Agents: Some derivatives have shown potential as inhibitors of monoamine oxidase A (MAO-A), a key target in the treatment of depression and anxiety.[2]
-
Anticancer Agents: Various pyrazoline derivatives have been screened for their anticancer activities.
Signaling Pathway Inhibition Example
Caption: Inhibition of the PKCζ-NF-κB pathway by a pyrazoline derivative.[6]
References
- 1. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. eresearchco.com [eresearchco.com]
- 5. Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of C14H10Cl3N3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the purification of a crude C14H10Cl3N3 product, a molecular formula representative of novel s-triazine derivatives often investigated in medicinal chemistry and materials science. The successful isolation of such compounds in high purity is critical for accurate biological evaluation and characterization.[1][2] This note outlines three primary purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). Each method is presented with a step-by-step protocol, and comparative data on yield and purity are provided to guide researchers in selecting the most appropriate technique for their specific needs.
Introduction to this compound Purification
The compound this compound likely belongs to the family of trisubstituted 1,3,5-triazine derivatives. These are often synthesized via sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. The synthesis typically results in a crude product containing unreacted starting materials, intermediates (mono- and di-substituted triazines), and other byproducts.[3] Achieving high purity (>95%) is essential for reliable downstream applications, such as biological screening and structural analysis.[4] The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
This application note details three robust methods for purifying the this compound crude product:
-
Recrystallization: A cost-effective technique for removing impurities with different solubility profiles.[5][6]
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.[7][8]
-
Preparative HPLC: A high-resolution technique for isolating highly pure compounds, which is invaluable in the pharmaceutical industry.[1][2][9]
Purification Method Selection Workflow
The selection of an appropriate purification strategy is a critical step. The following workflow provides a logical approach to isolating the target compound.
Caption: General workflow for the purification of this compound.
Comparative Data of Purification Techniques
The following table summarizes the expected outcomes for each purification method based on a hypothetical 1.0 g batch of crude product with an initial purity of approximately 75%.
| Purification Method | Crude Input (g) | Purified Output (mg) | Yield (%) | Final Purity (%) | Solvent System / Key Parameter |
| Recrystallization | 1.0 | 650 | 65% | ~96.5% | Dichloromethane / Hexane |
| Column Chromatography | 1.0 | 580 | 58% | ~98.0% | Silica Gel, Hexane:Ethyl Acetate Gradient |
| Preparative HPLC | 1.0 | 490 | 49% | >99.5% | C18 Column, Acetonitrile:Water Gradient |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is effective if the impurities have significantly different solubility in the chosen solvent system compared to the target compound.[10][11] For chlorinated aromatic compounds, solvent systems combining a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane) are often successful.[12][13]
Materials:
-
Crude this compound product
-
Dichloromethane (DCM)
-
n-Hexane
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place 1.0 g of the crude product into a 100 mL Erlenmeyer flask. Add a minimal amount of DCM (e.g., 15-20 mL) and gently heat the mixture on a hot plate (to ~35-40°C) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Precipitation: While stirring the warm solution, slowly add n-hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Silica Gel Column Chromatography
This technique separates compounds by their polarity.[8] A solvent system is typically developed first using Thin-Layer Chromatography (TLC) to achieve good separation between the target compound and impurities. For chlorinated aromatic and triazine compounds, silica gel is a common stationary phase.[14][15]
Materials:
-
Crude this compound product
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel on aluminum backing)
Procedure:
-
Eluent Preparation: Prepare mobile phases of varying polarity (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Use TLC to determine the optimal solvent system where the target compound has an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the column. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve 1.0 g of the crude product in a minimal amount of DCM or the initial eluent. Adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as the separation progresses.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL per tube).
-
Analysis: Monitor the composition of each fraction using TLC. Combine the fractions that contain the pure target compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Caption: Principle of separation in column chromatography.
Protocol 3: Preparative HPLC
Preparative HPLC offers the highest resolution and is ideal for obtaining material of very high purity for biological testing or as an analytical standard.[4][16] A reversed-phase C18 column is typically effective for separating moderately polar organic molecules.
Materials:
-
Crude this compound product, pre-purified by column or recrystallization if necessary
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 x 150 mm, 5 µm particle size)
-
Collection vessels
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development: First, develop an analytical HPLC method to determine the retention time of the target compound. A typical starting gradient is 10% to 95% ACN in water over 20 minutes on an analytical C18 column.
-
Sample Preparation: Dissolve ~100-200 mg of the crude or semi-purified product in a suitable solvent (e.g., ACN or DMSO) to create a concentrated stock solution. Ensure the solution is filtered through a 0.45 µm syringe filter before injection.
-
System Setup: Equilibrate the preparative HPLC system and column with the starting mobile phase conditions (e.g., 80% Water / 20% ACN).
-
Injection and Fraction Collection: Inject the sample onto the column. Monitor the separation using a UV detector at a suitable wavelength (e.g., 254 nm). Collect fractions corresponding to the peak of the target compound as determined from the analytical run.[3]
-
Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (ACN) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a pure, dry solid.
References
- 1. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. fpharm.uniba.sk [fpharm.uniba.sk]
- 4. tarosdiscovery.com [tarosdiscovery.com]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. columbia.edu [columbia.edu]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
- 14. Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supelco Preparative HPLC products for Pharmaceutical Development and Production [merckmillipore.com]
Insufficient Information to Generate Application Notes for C14H10Cl3N3
A comprehensive search for the chemical formula C14H10Cl3N3 has not yielded a known molecular probe or any associated research data, preventing the creation of the requested detailed application notes and protocols.
Initial investigations across chemical databases and scientific literature did not identify a specific, well-characterized compound with the molecular formula this compound that is utilized as a molecular probe. Without a clear identification of the compound, its structure, and its biological targets, it is not possible to provide the detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams as requested by the user.
The core of the user's request is predicated on the existence of a body of research for this specific molecule. The absence of such information in publicly accessible databases and scientific publications means that the foundational elements required to generate the requested content—such as binding affinities, IC50 values, fluorescence properties, and established experimental workflows—are unavailable.
Therefore, the detailed application notes and protocols for a molecular probe with the formula this compound cannot be created at this time due to the lack of sufficient information.
Application Notes and Protocols for In Vitro Assay Development of C14H10Cl3N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel chemical entity C14H10Cl3N3. In the early stages of drug discovery, a thorough understanding of a compound's biological activity is critical.[1][2] This document outlines a tiered approach, beginning with broad cytotoxicity and cell viability assessments and moving towards more specific mechanistic studies. The protocols provided are intended as a starting point and may require optimization based on the observed activities of this compound.
Phase 1: Primary Screening - Cytotoxicity and Cell Viability
The initial evaluation of a novel compound involves assessing its general effect on cell health.[2] These assays are crucial for determining the concentration range for subsequent, more specific assays and for identifying potential liabilities such as overt toxicity.[2][3]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO (e.g., from 100 mM to 1 µM). Dilute the compound in cell culture medium to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 24, 48, and 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[5][6]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release (from cells treated with a lysis buffer) and the spontaneous release (from untreated cells).
Data Presentation: Phase 1
| Assay Type | Cell Line | Time Point | IC50 / EC50 (µM) | Max Inhibition/Toxicity (%) |
| MTT | HeLa | 24h | [Data] | [Data] |
| 48h | [Data] | [Data] | ||
| 72h | [Data] | [Data] | ||
| A549 | 24h | [Data] | [Data] | |
| 48h | [Data] | [Data] | ||
| 72h | [Data] | [Data] | ||
| LDH | HeLa | 24h | [Data] | [Data] |
| 48h | [Data] | [Data] | ||
| 72h | [Data] | [Data] | ||
| A549 | 24h | [Data] | [Data] | |
| 48h | [Data] | [Data] | ||
| 72h | [Data] | [Data] |
Phase 2: Secondary Screening - Mechanism of Action
Based on the results from the primary screening, if this compound shows significant activity, the next phase focuses on elucidating its potential mechanism of action. This could involve investigating its effects on specific cellular processes like apoptosis or cell cycle progression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation: Phase 2
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle | - | [Data] | [Data] | [Data] |
| This compound | [IC50/2] | [Data] | [Data] | [Data] |
| [IC50] | [Data] | [Data] | [Data] | |
| [2x IC50] | [Data] | [Data] | [Data] | |
| Positive Control | [e.g., Staurosporine] | [Data] | [Data] | [Data] |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Hypothetical Signaling Pathway
Assuming this compound induces apoptosis, a common pathway to investigate is the intrinsic (mitochondrial) pathway.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
This document provides a foundational set of protocols and a strategic workflow for the initial in vitro characterization of this compound. The data generated from these assays will be instrumental in making informed decisions about the future development of this compound. It is important to note that assay development is an iterative process, and these protocols may need to be adapted as more is learned about the biological activities of this compound.[1]
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-01.massdevelopment.com - In Vitro Assay Development [www-01.massdevelopment.com]
- 4. Incipient cytotoxicity: A time-independent measure of cytotoxic potency in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Application Note: Protocol for Stability Testing of C14H10Cl3N3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for evaluating the stability of the novel chemical entity C14H10Cl3N3. The protocol encompasses forced degradation studies and a long-term stability program in accordance with ICH Q1A(R2) guidelines to establish its intrinsic stability, degradation pathways, and to define a re-test period.[1][2]
Introduction
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This protocol outlines the procedures for conducting forced degradation (stress testing) and formal stability studies for this compound. Forced degradation studies are designed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][6] The formal stability study will establish a re-test period and recommend storage conditions.[3]
Analytical Methodology
A validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. The method must be validated for specificity, linearity, accuracy, precision, and robustness, ensuring it can separate this compound from all potential degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation will be performed on a single batch of this compound to assess its intrinsic stability.[4] The goal is to achieve 5-20% degradation of the active substance.
3.1 Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Class A Volumetric Glassware
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Temperature and humidity-controlled stability chambers
3.2 Experimental Protocols
3.2.1 Hydrolytic Degradation
-
Prepare three solutions of this compound at a concentration of 1 mg/mL in:
-
0.1 M HCl (Acidic)
-
Purified Water (Neutral)
-
0.1 M NaOH (Alkaline)
-
-
Store the solutions at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the acidic and alkaline samples before dilution and analysis.
-
Analyze all samples by the stability-indicating HPLC method.
3.2.2 Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in a 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Analyze all samples by HPLC. If no significant degradation is observed, repeat the study using 30% H₂O₂.[6]
3.2.3 Photolytic Degradation
-
Expose a solid sample of this compound and a 1 mg/mL solution (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample (solid and solution) should be stored in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
3.2.4 Thermal Degradation
-
Expose a solid sample of this compound to elevated temperatures in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C) for up to two weeks.[3]
-
Withdraw samples at appropriate time points and analyze by HPLC.
Long-Term and Accelerated Stability Protocol
Formal stability studies should be conducted on at least three primary batches of this compound, packaged in the proposed container closure system.[3][4]
4.1 Storage Conditions
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1]
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.[1]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1]
4.2 Testing Frequency
4.3 Testing Parameters The following tests should be performed at each time point:
-
Appearance (Visual Inspection)
-
Assay (HPLC)
-
Purity/Degradation Products (HPLC)
-
Water Content (Karl Fischer Titration)
Data Presentation
Quantitative data should be summarized in tables to facilitate analysis and comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Assay of this compound (%) | Total Impurities (%) | Major Degradant (RRT) |
|---|---|---|---|---|
| 0.1 M HCl @ 60°C | 0 | 100.0 | <0.1 | - |
| 24 | 92.5 | 7.2 | 0.85 | |
| 0.1 M NaOH @ 60°C | 0 | 100.0 | <0.1 | - |
| 24 | 88.1 | 11.5 | 1.15 | |
| 3% H₂O₂ @ RT | 0 | 100.0 | <0.1 | - |
| 24 | 95.3 | 4.5 | 0.92 | |
| Photolytic (Solid) | N/A | 99.5 | 0.4 | 1.08 |
| Thermal @ 70°C | 336 | 98.2 | 1.7 | 0.85 |
Table 2: Example Long-Term Stability Data (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
|---|---|---|---|---|
| 0 | White Crystalline Powder | 99.8 | 0.08 | 0.12 |
| 3 | Conforms | 99.7 | 0.10 | 0.13 |
| 6 | Conforms | 99.8 | 0.11 | 0.15 |
| 12 | Conforms | 99.6 | 0.15 | 0.15 |
Visualization
6.1 Experimental Workflow
Caption: Workflow for the stability testing of this compound.
6.2 Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. Stability testing protocols | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
Application Notes & Protocols for C14H10Cl3N3 (Hypothetical Compound 1 - HC1) as a Potential Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive overview of the application and experimental protocols for evaluating the potential of a novel small molecule, C14H10Cl3N3, hereafter referred to as Hypothetical Compound 1 (HC1), as a protein binding ligand. Due to the novelty of this chemical entity, a systematic approach is required to characterize its biological activity, starting from initial screening to detailed binding kinetics and cellular functional assays. These notes are intended to guide researchers in the preliminary assessment of HC1's therapeutic or research potential.
Section 1: Compound Profile (Hypothetical)
For the purpose of these application notes, we will assume a plausible structure for this compound as a trichlorinated N-phenyl-indole-amine derivative. This structural motif is often found in compounds targeting kinases, GPCRs, or nuclear receptors.
| Identifier | Value |
| IUPAC Name | (Hypothetical) 4,5,6-trichloro-N-(4-aminophenyl)-1H-indole |
| Molecular Formula | This compound |
| Molecular Weight | 326.61 g/mol |
| LogP (Predicted) | 4.2 |
| Solubility | Predicted to be soluble in DMSO, sparingly soluble in aqueous buffers. |
Section 2: General Workflow for Ligand Characterization
The following diagram outlines the general workflow for characterizing a novel compound like HC1 as a potential protein ligand.
Section 3: Experimental Protocols
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics (kon, koff) of HC1 to a putative protein target (e.g., a kinase).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
HC1 stock solution (10 mM in DMSO)
-
Purified target protein (e.g., >95% purity)
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Protein Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Binding Analysis:
-
Prepare a dilution series of HC1 in running buffer (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Inject the HC1 dilutions over the immobilized protein surface, typically for 180 seconds (association phase).
-
Allow the buffer to flow for 300 seconds (dissociation phase).
-
Regenerate the surface if necessary with a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of HC1 binding to a target protein.
Materials:
-
Isothermal Titration Calorimeter
-
HC1 stock solution (1 mM in assay buffer with matched DMSO concentration)
-
Target protein solution (e.g., 20 µM in the same assay buffer)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the assay buffer.
-
Prepare the HC1 solution in the final dialysis buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell.
-
Load the HC1 solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of HC1 into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable model to determine the binding stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Section 4: Data Presentation
Quantitative data from the above experiments should be summarized in tables for clarity and comparison.
Table 1: Biophysical Binding Parameters of HC1 to Target Protein X
| Method | Parameter | Value |
|---|---|---|
| SPR | kon (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| koff (s⁻¹) | 3.0 x 10⁻³ | |
| KD (µM) | 0.02 | |
| ITC | n (stoichiometry) | 1.05 |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -2.1 |
| | KD (µM) | 0.025 |
Table 2: Cellular Activity of HC1 in a Target-Specific Assay
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| Kinase Inhibition | HEK293 | IC50 (µM) | 0.15 |
| Cell Proliferation | A549 | GI50 (µM) | 1.2 |
Section 5: Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by HC1, for instance, by binding to "Kinase A".
Disclaimer: this compound is treated here as a novel, hypothetical compound. The provided structure, data, and pathways are illustrative examples for research and development purposes. All experimental work should be conducted with appropriate safety precautions and rigorous scientific methodology.
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Electrochemical Analysis of Clofazimine (C₁₄H₁₀Cl₃N₃)
Abstract
Clofazimine (C₁₄H₁₀Cl₃N₃), a critical riminophenazine antibiotic, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy.[1] Monitoring its concentration in pharmaceutical formulations and biological fluids is crucial for ensuring therapeutic efficacy and preventing toxicity-related side effects.[2] This document provides a detailed protocol for the electrochemical analysis of clofazimine using voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) or square wave voltammetry (SWV). These methods offer a rapid, cost-effective, and sensitive alternative to traditional analytical techniques like chromatography.[3] The protocols described herein are applicable for the quantitative determination of clofazimine in various matrices.
Principle of Electrochemical Detection
The electrochemical detection of clofazimine is based on its intrinsic redox properties. The molecule can be oxidized at a working electrode at a specific potential. Voltammetric techniques apply a potential ramp to the working electrode and measure the resulting current. The current generated from the oxidation of clofazimine is proportional to its concentration in the solution.[4] By using sensitive techniques like DPV or SWV, where the current is sampled in a way that minimizes background noise, very low detection limits can be achieved.[4] The choice of electrode material and supporting electrolyte pH are critical parameters that influence the sensitivity and selectivity of the analysis. Clofazimine, being poorly soluble in water, is more readily analyzed in acidic media.[5]
Apparatus and Reagents
-
Apparatus:
-
Potentiostat/Galvanostat with data acquisition software (e.g., PalmSens, Metrohm)
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE), or a modified version thereof[6]
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod
-
pH meter
-
Micropipettes
-
Volumetric flasks
-
Analytical balance
-
-
Reagents:
-
Clofazimine (analytical standard)
-
Phosphate buffer solution (PBS)
-
Britton-Robinson buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Methanol or Ethanol (for stock solution preparation)
-
Deionized water
-
All reagents should be of analytical grade.
-
Experimental Protocols
Preparation of Standard Solutions
-
Clofazimine Stock Solution (e.g., 1 mM): Accurately weigh the required amount of clofazimine standard and dissolve it in a minimal amount of methanol before diluting to the final volume with the chosen buffer to prevent precipitation. Clofazimine is photosensitive, so solutions should be protected from light.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the supporting electrolyte (e.g., pH 4.0 PBS).
Electrode Preparation
-
Glassy Carbon Electrode (GCE):
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Soncate in deionized water and then in ethanol for 2-3 minutes each to remove any adsorbed particles.
-
Allow the electrode to dry at room temperature before use.
-
-
Screen-Printed Carbon Electrode (SPCE): SPCEs are typically disposable and used as received.
Electrochemical Analysis Workflow
The general workflow for the electrochemical analysis is depicted below.
Caption: Experimental workflow for electrochemical analysis of clofazimine.
Cyclic Voltammetry (CV) Protocol
CV is used to characterize the electrochemical behavior of clofazimine.
-
Transfer a known volume (e.g., 10 mL) of the supporting electrolyte (e.g., pH 4.0 PBS) into the electrochemical cell.
-
Immerse the prepared electrodes into the solution.
-
Record a blank CV scan over a potential range (e.g., 0.0 V to +1.2 V vs. Ag/AgCl).
-
Add a specific concentration of clofazimine standard solution to the cell.
-
Record the CV at a scan rate of 50 or 100 mV/s.[7]
-
Observe the oxidation peak potential and current.
Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) Protocol
DPV and SWV are highly sensitive techniques used for quantitative analysis.[4]
-
Place a known volume of the supporting electrolyte into the electrochemical cell.
-
Record a blank voltammogram.
-
Add a known volume of the lowest concentration clofazimine standard and record the DPV/SWV scan.
-
Sequentially add increasing concentrations of the clofazimine standard to the cell, recording a scan after each addition.
-
Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 10 mV/s.[8]
-
Typical SWV parameters: amplitude of 20 mV and an equilibration time of 2s.
-
Plot the peak current (after subtracting the blank) versus the clofazimine concentration to construct a calibration curve.
-
To analyze an unknown sample, prepare it in the supporting electrolyte and record the DPV/SWV scan under the same conditions. Determine the concentration using the calibration curve.
Data Presentation
The performance of various electrochemical methods for clofazimine determination reported in the literature is summarized below.
| Electrode Type | Technique | pH | Linear Range | LOD | Reference |
| Carbon Dot Polythionine Nanocomposite-Modified Screen-Printed Electrode | SWV | 4.0 | 100–1300 nM | 24.4 nM | |
| Bismuth Oxide Nanoparticles and Polypyrrole Nanocomposite Modified Electrode | SWV | 2.5 | 21.1 to 253 µmol/mL | 0.97 µmol/mL |
Visualizations
Electrochemical Cell Setup
The logical relationship between the components of the experimental setup is illustrated below.
Caption: Diagram of the electrochemical analysis setup.
Signaling Pathway of Clofazimine
Clofazimine has been shown to interact with the Ras/Raf/MEK/ERK signaling pathway by binding to the Raf-1 kinase inhibitory protein (RKIP).[9] This interaction can enhance ERK phosphorylation.[9]
Caption: Clofazimine's interaction with the Ras/Raf/MEK/ERK pathway.
References
- 1. Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical Determination of Clofazimine Using A Carbon Dot Polythionine Nanocomposite‐Modified Screen‐Printed Elec… [ouci.dntb.gov.ua]
- 3. Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 5. Clofazimine p Ka Determination by Potentiometry and Spectrophotometry: Reverse Cosolvent Dependence as an Indicator of the Presence of Dimers in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dk.upce.cz [dk.upce.cz]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Derivatization of C14H10Cl3N3 for Enhanced Activity
Topic: C14H10Cl3N3 Derivatization for Enhanced Activity Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
A comprehensive search for a specific, well-characterized compound with the molecular formula this compound that has been a subject of derivatization for enhanced pharmacological activity did not yield specific results. Chemical databases and scientific literature do not prominently feature a compound with this exact formula in the context of drug development or derivatization studies.
The following sections provide a generalized framework and hypothetical protocols for the derivatization of a novel chemical entity, using the molecular formula this compound as a placeholder for a hypothetical core scaffold. These protocols are based on common practices in medicinal chemistry for lead optimization and the enhancement of biological activity.
It is crucial to note that the experimental details provided below are illustrative and would require substantial adaptation based on the actual chemical structure and properties of a real-world compound.
Hypothetical Core Structure and Rationale for Derivatization
For the purpose of this document, we will assume this compound represents a novel heterocyclic scaffold with potential as an inhibitor of a key signaling pathway, for instance, the STAT3 pathway, which is frequently implicated in cancer progression.[1] The rationale for derivatization would be to improve properties such as:
-
Potency: Increase the binding affinity to the target protein.
-
Selectivity: Minimize off-target effects.
-
Pharmacokinetics: Improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solubility: Enhance bioavailability.
General Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound Amide Derivative
This protocol describes a general method for creating amide derivatives from a hypothetical precursor containing a carboxylic acid moiety.
Objective: To synthesize a library of amide derivatives to explore the structure-activity relationship (SAR) at a specific position of the core scaffold.
Materials:
-
Hypothetical Carboxylic Acid Precursor (a C14 derivative)
-
Amine of choice (R-NH2)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hypothetical carboxylic acid precursor (1 equivalent) in DMF.
-
Add the desired amine (1.2 equivalents) to the solution.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Assay for STAT3 Inhibition
This protocol outlines a general method to assess the inhibitory activity of the synthesized derivatives on the STAT3 signaling pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound derivatives against STAT3 phosphorylation.
Materials:
-
Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
The quantitative data from the in vitro assays should be summarized in a table for easy comparison of the activity of the different derivatives.
| Derivative ID | R-Group Modification | IC50 (µM) against p-STAT3 |
| C14-Parent | - | 15.2 ± 1.8 |
| C14-D001 | -NH-CH3 | 8.5 ± 0.9 |
| C14-D002 | -NH-Ph | 5.1 ± 0.6 |
| C14-D003 | -NH-CH2-COOH | > 100 |
| C14-D004 | -N(CH3)2 | 12.3 ± 1.5 |
Table 1: Hypothetical inhibitory activities of this compound derivatives on STAT3 phosphorylation.
Visualization of Concepts
Signaling Pathway
The following diagram illustrates a simplified representation of the JAK-STAT3 signaling pathway, which is a common target for cancer therapy.
Caption: Simplified JAK-STAT3 Signaling Pathway and Point of Inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of the hypothetical this compound derivatives.
Caption: Workflow for Synthesis and Biological Screening.
Conclusion
While specific information on the derivatization of a compound with the molecular formula this compound is not available in the public domain, this document provides a generalized framework for such a research program. The provided protocols for synthesis and biological evaluation, along with the structured data presentation and visualizations, offer a template for researchers in drug discovery and development to apply to their specific compounds of interest. Successful lead optimization through derivatization relies on iterative cycles of synthesis and testing to build a robust structure-activity relationship, ultimately leading to compounds with enhanced therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyraclostrobin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Pyraclostrobin. While the provided molecular formula C14H10Cl3N3 does not directly match Pyraclostrobin (C19H18ClN3O4), the complexity of the formula suggests a possible reference to this widely synthesized fungicide. The following information is based on established synthesis routes for Pyraclostrobin.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Pyraclostrobin synthesis?
A1: Common starting materials for the synthesis of Pyraclostrobin include p-chlorophenylhydrazine hydrochloride and o-nitrotoluene.[1] The synthesis is a multi-step process that involves the creation of key intermediates.[1][2]
Q2: My overall yield of Pyraclostrobin is lower than expected. What are the common causes?
A2: Low yields in Pyraclostrobin synthesis can stem from several factors. One key area to investigate is the efficiency of the etherification reaction. The use of a high-efficiency phase transfer catalyst and an inorganic base as an acid-binding agent can significantly shorten reaction times and improve yields.[2] Additionally, carefully controlling the reduction of the nitro group is crucial, as side reactions can decrease the yield of the desired product.[2] One patented process reports a yield of 90.5% with a purity of 98.2% by optimizing these steps.[2] Another synthesis technology reports a yield of 83% with a purity of 89.1%.[3]
Q3: I am struggling with the purification of the final Pyraclostrobin product. What are the recommended methods?
A3: Purification of crude Pyraclostrobin is typically achieved through recrystallization.[4] Solvents such as isopropanol, hexane, polyethylene glycol (PEG), or mixtures thereof are suitable for this purpose.[5] One method involves dissolving the crude product in anhydrous methanol, followed by cooling and crystallization to obtain the purified solid.[6] The choice of solvent can impact the final purity and yield.
Troubleshooting Guide
Issue 1: Formation of Impurities During Synthesis
-
Symptom: The crude product shows significant impurities upon analysis (e.g., by NMR or LC-MS), leading to difficult purification.
-
Potential Cause: A common impurity is the formation of dibromide compounds during the bromination step of an intermediate.[5] Another potential side reaction is the reduction of the nitro group to an amino group, which can be controlled by using a specific catalyst and solvent system, such as a mixed solution of dichloroethane and ethanol.[2]
-
Troubleshooting Steps:
-
Optimize Bromination: Carefully control the stoichiometry of the brominating agent and the reaction temperature to favor the formation of the monobrominated product.
-
Controlled Reduction: Employ a selective catalyst system for the reduction of the nitro group to a hydroxylamine, avoiding over-reduction to an amine. The use of zinc powder and ammonium chloride has been reported for this step.[3][7]
-
Purification of Intermediates: Purify key intermediates at each stage to prevent carrying impurities through the synthesis chain.
-
Issue 2: Inefficient Etherification Reaction
-
Symptom: The etherification reaction to couple the pyrazole and phenyl rings proceeds slowly or results in a low yield of the desired ether.
-
Potential Cause: The reaction conditions, including the choice of base and catalyst, may not be optimal.
-
Troubleshooting Steps:
-
Phase Transfer Catalyst: Introduce a high-efficiency phase transfer catalyst to improve the reaction rate between the two phases.[2]
-
Base Selection: Utilize an aqueous solution of an inorganic base as the acid-binding agent.[2]
-
Solvent System: A common solvent system for this step is acetone under reflux conditions with potassium carbonate as the base.[1][3]
-
Data Presentation
Table 1: Comparison of Reported Pyraclostrobin Synthesis Yields
| Synthesis Method Highlights | Reported Yield | Reported Purity | Reference |
| Air oxidation for intermediate, phase transfer catalyst for etherification, special catalyst for nitro reduction. | 90.5% | 98.2% | [2] |
| Reduction with zinc powder/NH4Cl, acylation, methylation, bromination, and final etherification. | 83% | 89.1% | [3] |
| Multi-step synthesis involving synthesis, cyclization, oxidation, bromination, etherification, reduction, esterification, and methylation. | High Purity and Yield (Specific values not stated) | High Purity and Yield (Specific values not stated) | [1] |
Experimental Protocols
Representative Synthesis of Pyraclostrobin
This protocol is a generalized representation based on common synthesis routes.[1][2][3]
Step 1: Synthesis of 1-(4-chlorophenyl)-3-pyrazole alcohol (Intermediate A)
-
p-Chlorophenylhydrazine hydrochloride is used as a starting material.
-
The synthesis involves cyclization and oxidation reactions to form the pyrazole alcohol intermediate.[2] Air oxidation is a mild and controllable method for this step.[2]
Step 2: Synthesis of N-methoxy-N-(2-bromomethylphenyl)carbamate (Intermediate B)
-
o-Nitrotoluene is subjected to a reduction reaction, for example, using zinc powder and ammonium chloride, to form N-(2-methylphenyl)hydroxylamine.[3][7]
-
The resulting hydroxylamine undergoes an acylation reaction.[3][7]
-
The final step is a bromination reaction to yield the brominated intermediate.[3][7]
Step 3: Etherification to form Pyraclostrobin
-
Dissolve Intermediate A, potassium carbonate, and acetone in a reactor.
-
Heat the mixture to reflux.
-
Slowly add a solution of Intermediate B dissolved in a suitable solvent like DMF.[3]
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Continue the reflux for several hours to complete the reaction.[3]
-
After the reaction is complete, the crude Pyraclostrobin is obtained by filtration and drying.[3]
Step 4: Purification
-
The crude product is dissolved in a suitable solvent such as anhydrous methanol with stirring.[6]
-
The solution is then cooled to induce crystallization.
-
The purified Pyraclostrobin is collected by filtration as a light yellow solid.[6]
Visualizations
Caption: General workflow for the synthesis of Pyraclostrobin.
Caption: Potential side reaction during the bromination step.
Caption: Troubleshooting logic for diagnosing low synthesis yield.
References
- 1. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 2. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 3. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]
- 4. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111655668A - Improved method for preparing pyraclostrobin - Google Patents [patents.google.com]
- 6. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis technology of pyraclostrobin (2016) | Huang Jinxiang | 4 Citations [scispace.com]
Technical Support Center: Synthesis of C14H10Cl3N3 Derivatives
Disclaimer: The chemical formula C14H10Cl3N3 can represent multiple chemical structures. This guide focuses on the synthesis of azo compounds derived from the diazotization of a trichloroaniline and subsequent coupling with an appropriate aromatic compound, a common route for compounds with this formula. The principles and troubleshooting steps provided are generally applicable to this class of reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound azo compounds?
The most common synthetic pathway involves a two-step process:
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Diazotization: A primary aromatic amine, such as 2,4,5-trichloroaniline, is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[1][2]
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Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component), such as an aniline or phenol derivative. This electrophilic aromatic substitution reaction forms the azo compound, characterized by the -N=N- linkage.[3][4]
Q2: Why is a low temperature crucial during the diazotization step?
Diazonium salts are generally unstable and can decompose at higher temperatures, leading to the formation of undesired byproducts (e.g., phenols) and a significant reduction in the final product yield.[2][4] Maintaining a temperature between 0-5 °C is critical to ensure the stability of the diazonium salt until it is used in the coupling reaction.
Q3: What is the importance of pH control during the azo coupling reaction?
The pH of the reaction medium is a critical factor in the azo coupling step.
-
For coupling with phenols: The reaction is typically carried out in a slightly alkaline medium (pH > 7.5).[3] This is because the phenoxide ion, formed under basic conditions, is a more powerful activating group than the hydroxyl group, thus facilitating the electrophilic attack by the diazonium ion.
-
For coupling with anilines: The reaction is generally performed in a slightly acidic medium (pH < 6).[3] In strongly acidic solutions, the amino group can be protonated, which deactivates the ring towards electrophilic substitution.
Q4: My final product has a different color than expected. What could be the cause?
Variations in the color of the final azo dye product can be attributed to several factors, including the presence of impurities or different crystal structures (polymorphism).[5] Purification of the starting materials and careful control of the reaction and crystallization conditions are important for obtaining a product with a consistent color.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Diazonium Salt: The temperature during diazotization was too high.[2][4] | Maintain a strict temperature control of 0-5 °C throughout the diazotization and coupling steps. Use an ice-salt bath if necessary. |
| 2. Incorrect pH: The pH of the coupling reaction was not optimal for the chosen coupling component.[3] | Adjust the pH of the coupling solution before and during the addition of the diazonium salt. Use a pH meter for accurate control. | |
| 3. Slow Coupling Reaction: The coupling component is not sufficiently activated. | Consider using a more electron-rich coupling component or adding a catalyst. The presence of zinc chloride has been shown to improve dye yield in some cases.[6] | |
| 4. Impure Starting Materials: Impurities in the trichloroaniline or the coupling component can lead to side reactions. | Purify the starting materials by recrystallization or distillation before use. | |
| Oily Product or Difficulty with Crystallization | 1. Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. | Purify the crude product using column chromatography or recrystallization from an appropriate solvent. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or slightly increase the temperature of the coupling reaction (while monitoring for decomposition). | |
| Formation of a Tar-Like Substance | 1. Side Reactions: Uncontrolled side reactions due to incorrect temperature or pH. | Re-evaluate and strictly control the reaction parameters, particularly temperature and the rate of addition of reagents. |
| 2. Oxidation: The starting materials or intermediates may be susceptible to oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Diazotization of 2,4,5-Trichloroaniline
Materials:
-
2,4,5-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar amount of 2,4,5-trichloroaniline in a mixture of concentrated HCl and water.[1]
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
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Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature does not rise above 5 °C.[7]
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Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.[2]
Protocol 2: Azo Coupling with an Aniline Derivative
Materials:
-
Diazonium salt solution from Protocol 1
-
Aniline derivative (coupling component)
-
Sodium Acetate or other suitable buffer
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the aniline derivative in a suitable solvent (e.g., dilute acetic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.[5]
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Maintain the temperature below 10 °C throughout the addition.
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Adjust and maintain the pH of the reaction mixture in the weakly acidic range (pH 4-6) by adding a solution of sodium acetate as needed.
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After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
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The precipitated azo compound can then be collected by filtration, washed with cold water, and dried.[2]
Visualizations
Caption: General synthetic workflow for this compound azo dyes.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]
- 7. plantarchives.org [plantarchives.org]
C14H10Cl3N3 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of C14H10Cl3N3.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound?
A1: this compound is susceptible to degradation through several common pathways, including hydrolysis, oxidation, and photolysis.[1] Hydrolytic degradation can occur under acidic, basic, or neutral conditions, where the molecule is cleaved by water.[1] Oxidative degradation typically involves reaction with peroxides or molecular oxygen, while photolytic degradation is induced by exposure to light, particularly UV radiation.[1]
Q2: I am observing unexpected peaks in my HPLC chromatogram during stability testing of this compound. What could be the cause?
A2: Unexpected peaks in your HPLC chromatogram are likely degradation products of this compound. To identify these, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2][3] The resulting degradation products can then be characterized using techniques like LC-MS to determine their mass-to-charge ratio and fragmentation patterns, which aids in structural elucidation.[2][4]
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To prevent degradation, it is crucial to protect this compound from light, moisture, and reactive oxygen species. Store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Consider using an inert atmosphere (e.g., nitrogen or argon) for long-term storage. The use of excipients that act as stabilizers can also be investigated.
Q4: What analytical methods are best suited for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or photodiode array (PDA) detector is a widely used and effective method for quantifying this compound and its degradation products.[1][4] For identification and structural characterization of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[2][4]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in solution. | The pH of the solution may be promoting hydrolysis. | Determine the pH at which this compound has maximum stability and use appropriate buffers to maintain this pH. |
| Formation of multiple degradation products under ambient light. | This compound is likely photolabile. | Conduct all experiments under light-protected conditions (e.g., using amber glassware or in a dark room). Perform photostability studies to confirm.[1] |
| Inconsistent stability results between batches. | Variability in impurity profiles or storage conditions. | Ensure consistent storage conditions for all batches. Characterize the impurity profile of each batch as impurities can sometimes catalyze degradation. |
| Poor separation of this compound from its degradation products in HPLC. | The chromatographic method is not optimized. | Develop a stability-indicating HPLC method. This involves adjusting the mobile phase composition, pH, column type, and gradient to achieve adequate separation of all degradation products from the parent compound.[3] |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions and to identify the resulting degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate the mixture at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
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Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) for 48 hours.
-
A control sample should be kept in the dark for the same duration.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the solvent to get a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method and by LC-MS for characterization of degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| 1 M HCl, 60°C, 24h | 25.4 | 3 |
| 0.1 M NaOH, 60°C, 8h | 42.1 | 4 |
| 3% H₂O₂, RT, 24h | 15.8 | 2 |
| UV Light, 48h | 33.7 | 5 |
| 105°C, 24h (Solid) | 8.2 | 1 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
optimizing C14H10Cl3N3 reaction conditions (temperature, solvent, catalyst)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of C14H10Cl3N3, a compound of interest for researchers in drug development. The following information is based on general principles of organic synthesis and may require adaptation for specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction type for the synthesis of this compound?
A1: The synthesis of this compound, structurally identified as a substituted tri-chlorinated aromatic amine, typically involves a nucleophilic aromatic substitution or a cross-coupling reaction. The choice of reaction will dictate the optimal conditions.
Q2: How critical is the purity of starting materials and solvents?
A2: The purity of starting materials and solvents is highly critical. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. Always use reagents and solvents of the highest available purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.
Q3: What are the common side products in this type of synthesis?
A3: Common side products can include unreacted starting materials, products of solvent participation, and regioisomers depending on the substitution pattern of the reactants. Over-reaction or side reactions at other functional groups can also occur if not properly controlled.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative monitoring.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive catalyst.2. Reaction temperature is too low.3. Impure or wet solvent.4. Incorrect stoichiometry of reactants. | 1. Use a fresh batch of catalyst or activate it according to literature procedures.2. Gradually increase the reaction temperature in 5-10 °C increments.3. Use anhydrous solvent from a freshly opened bottle or distill the solvent over a suitable drying agent.4. Re-calculate and carefully measure the molar equivalents of your reactants. |
| Formation of Multiple Products/Impurities | 1. Reaction temperature is too high.2. Incorrect catalyst or catalyst loading.3. Presence of oxygen or moisture in the reaction. | 1. Lower the reaction temperature.2. Screen different catalysts or reduce the catalyst loading.3. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents. |
| Inconsistent Yields | 1. Variability in starting material quality.2. Inconsistent reaction setup and conditions.3. Issues with product isolation and purification. | 1. Source starting materials from a reliable supplier and check their purity before use.2. Standardize all reaction parameters, including solvent volume, stirring rate, and heating method.3. Develop a consistent work-up and purification protocol. |
Optimization of Reaction Conditions
The following tables summarize hypothetical data for the optimization of reaction conditions for the synthesis of this compound.
Table 1: Effect of Temperature on Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | < 5 |
| 2 | 50 | 18 | 35 |
| 3 | 80 | 12 | 78 |
| 4 | 100 | 12 | 65 (decomposition observed) |
Table 2: Effect of Solvent on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 40 | 24 | 25 |
| 2 | Toluene | 80 | 12 | 78 |
| 3 | Acetonitrile (MeCN) | 80 | 12 | 62 |
| 4 | Dimethylformamide (DMF) | 80 | 12 | 85 |
Table 3: Effect of Catalyst on Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 | 5 | 80 | 12 | 72 |
| 2 | Pd2(dba)3 | 2.5 | 80 | 12 | 81 |
| 3 | CuI | 10 | 80 | 18 | 55 |
| 4 | No Catalyst | - | 80 | 24 | < 10 |
Experimental Protocol
General Procedure for the Synthesis of this compound:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added the aromatic amine (1.0 eq), the aromatic halide (1.1 eq), the catalyst (e.g., Pd2(dba)3, 2.5 mol%), and a ligand (if required). The flask was evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent (e.g., DMF) was then added via syringe. The reaction mixture was heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 12 hours). The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired this compound.
Visualizations
Technical Support Center: C₁₄H₁₀Cl₃N₃ Photobleaching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of C₁₄H₁₀Cl₃N₃ during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is C₁₄H₁₀Cl₃N₃, and why is it used in imaging?
The chemical formula C₁₄H₁₀Cl₃N₃ corresponds to the compound Triclabendazole . While primarily known as an anthelmintic drug, its potential fluorescent properties, or the fluorescent properties of its metabolites, may be utilized in specific research imaging applications. Understanding its photophysical characteristics is crucial for reliable data acquisition.
Q2: What is photobleaching, and why is it a problem for C₁₄H₁₀Cl₃N₃?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as C₁₄H₁₀Cl₃N₃ or its fluorescent derivatives, upon exposure to light. This process leads to a loss of fluorescent signal, which can significantly impact the quality and quantitative accuracy of imaging data by reducing the signal-to-noise ratio and limiting the duration of time-lapse experiments.
Q3: What are the primary factors that contribute to the photobleaching of C₁₄H₁₀Cl₃N₃?
Several factors can accelerate the photobleaching of C₁₄H₁₀Cl₃N₃:
-
High Excitation Light Intensity: More intense light increases the rate of photochemical reactions that destroy the fluorophore.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.
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Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major contributors to the photobleaching process.
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Suboptimal Environmental Conditions: pH and the chemical composition of the mounting medium can influence fluorophore stability.
Troubleshooting Guide: Minimizing C₁₄H₁₀Cl₃N₃ Photobleaching
This guide provides systematic steps to diagnose and resolve common issues related to C₁₄H₁₀Cl₃N₃ photobleaching.
Issue 1: Rapid Loss of Fluorescent Signal
If you observe a rapid decay in the fluorescence intensity of C₁₄H₁₀Cl₃N₃ during image acquisition, consider the following troubleshooting steps.
Experimental Workflow for Diagnosing Rapid Signal Loss
Technical Support Center: C14H10Cl3N3 Experimental Analysis
Welcome to the technical support center for the analysis of C14H10Cl3N3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental artifacts and challenges encountered during the characterization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Question 1: My high-resolution mass spectrometry (HRMS) data shows multiple complex ion clusters around the expected mass of this compound. How can I confirm the correct molecular formula and identify potential artifacts?
Answer:
When analyzing chlorinated compounds by mass spectrometry, the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl) naturally results in a characteristic isotopic pattern. For a molecule with three chlorine atoms, you should expect a cluster of peaks with a specific intensity ratio. Artifacts, however, can complicate this spectrum.
Common Issues and Solutions:
-
Solvent-Related Artifacts: Chlorinated solvents like dichloromethane (methylene chloride) are common in sample preparation. Traces of these solvents can react with your analyte or other substances in the sample to form chlorinated artifacts.[1] For example, cyclohexene, often used as a preservative in dichloromethane, can form various chlorinated derivatives during sample processing.[1]
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Adduct Formation: In electrospray ionization (ESI), your compound may form adducts with cations present in the mobile phase or sample matrix, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. In some cases, chlorinated compounds can form [M+Cl]⁻ adducts.[2]
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Instrumental Artifacts: High analyte concentration can lead to saturation of the detector or digitizer, causing artifacts such as harmonics and intermodulation peaks in Fourier Transform Mass Spectrometry (FT-MS).[3] Radio-frequency interference (RFI) can also introduce artifactual peaks.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex HRMS spectra of this compound.
Quantitative Data Summary: Expected vs. Artifactual m/z Values
| Ion Species | Description | Expected Mass Shift from [M+H]⁺ |
| [M+H]⁺ | Protonated Molecule (Target) | 0 |
| [M+Na]⁺ | Sodium Adduct | +21.98 |
| [M+K]⁺ | Potassium Adduct | +37.96 |
| [M+NH₄]⁺ | Ammonium Adduct | +17.03 |
| [M+Cl]⁻ | Chloride Adduct (Negative Mode) | +34.97 / +36.97 |
| [M-H]⁻ | Deprotonated Molecule (Negative Mode) | -2.02 |
Note: The exact mass of this compound will vary slightly based on the specific isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 2: The aromatic region (6.5-8.0 ppm) of my ¹H-NMR spectrum for this compound is complex and difficult to interpret. How can I assign the protons?
Answer:
Aromatic protons in substituted benzene rings often exhibit complex splitting patterns due to ortho, meta, and para couplings.[4] For a molecule with the formula this compound, which likely contains aromatic rings, this complexity is expected.
Troubleshooting and Interpretation Strategy:
-
Check for Impurities: Ensure the complexity is not due to impurities. Compare the NMR with HPLC or MS data to assess sample purity.
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Coupling Constant Analysis: Analyze the coupling constants (J-values). Ortho coupling is typically 7-10 Hz, meta is 2-3 Hz, and para is 0-1 Hz.[5] This can help determine the relative positions of protons on a ring.
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2D NMR Experiments: If the 1D spectrum is too crowded, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.
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Nitrogen Quadrupolar Broadening: Nitrogen nuclei (especially ¹⁴N) have a quadrupole moment that can cause broadening of adjacent proton signals.[6] This can sometimes simplify the spectrum by obscuring fine coupling, but can also make signals difficult to resolve. If you suspect this is an issue, ¹⁵N-NMR or ¹H-¹⁵N HMBC experiments can provide clearer data, though ¹⁵N has very low natural abundance.[6]
Logical Diagram for NMR Signal Assignment:
References
- 1. Gas chromatographic/mass spectrometric identification of chlorinated and oxygenated cyclohexene artifacts formed during the analysis of chlorinated water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artifacts in Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Nitrogen NMR [chem.ch.huji.ac.il]
Technical Support Center: Scaling Up C14H10Cl3N3 Synthesis for In Vivo Studies
Important Note for Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for information regarding the synthesis, scale-up, and in vivo applications of the molecule with the chemical formula C14H10Cl3N3 has revealed that there is currently no publicly available data, experimental protocols, or published research for a specific compound with this formula that has undergone in vivo studies.
The chemical formula this compound can represent multiple structural isomers, and our search has identified a few potential candidates listed in chemical supplier databases. However, without a specific chemical structure and associated biological data, creating a detailed and accurate technical support center with troubleshooting guides and FAQs for in vivo studies is not feasible.
To provide you with the most relevant and effective support, we require more specific information about the particular isomer of this compound you are working with. This information is crucial for addressing the unique challenges and considerations associated with its synthesis scale-up and in vivo application.
Below, we have outlined a general framework of the support we can provide once more information is available. This framework is based on common challenges encountered during the scale-up of novel compounds for preclinical research.
General Troubleshooting Guide for Synthesis Scale-Up
This section will be populated with specific advice once the chemical structure and synthesis route of your this compound isomer are known.
Frequently Asked Questions (FAQs) - Synthesis
-
Q1: What are the critical parameters to consider when scaling up the synthesis of a novel heterocyclic compound?
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A1: Key considerations include reaction kinetics, thermodynamics (exotherms), mass transfer, reagent addition rates, and mixing efficiency. What works on a gram scale may not be directly transferable to a kilogram scale due to changes in the surface area-to-volume ratio.[1][2][3] Careful process safety analysis is paramount to identify and mitigate potential hazards.[2]
-
-
Q2: How do I choose the appropriate solvents and reagents for a scalable synthesis?
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A2: For scale-up, prioritize solvents with higher flash points, lower toxicity, and easier recovery and recycling. Reagent selection should favor those that are commercially available in bulk, cost-effective, and pose minimal safety risks.[3] Avoid reagents that are known to be highly toxic or explosive on a large scale.
-
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Q3: What are common issues with product purification during scale-up and how can they be addressed?
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A3: Purification can be a significant bottleneck. Techniques like column chromatography, which are feasible in the lab, are often impractical for large quantities. Consider developing robust crystallization methods, extractions, or alternative purification strategies like preparative HPLC if necessary. Consistent particle size and polymorph control are also critical for drug formulation.[2]
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General Troubleshooting Guide for In Vivo Studies
This section will be populated with specific advice once the biological target and intended in vivo application of your this compound isomer are known.
Frequently Asked Questions (FAQs) - In Vivo Studies
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Q1: What are the initial steps for preparing a novel compound for in vivo testing?
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A1: Before in vivo administration, it is essential to establish the compound's purity, stability, and solubility. A thorough characterization, including identity confirmation (e.g., by NMR, MS) and purity assessment (e.g., by HPLC), is required. Formulation development is also a critical early step to ensure appropriate bioavailability for the intended route of administration.
-
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Q2: How do I determine the appropriate vehicle for in vivo administration?
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A2: The choice of vehicle depends on the compound's solubility and the intended route of administration (e.g., oral, intravenous, intraperitoneal). Common vehicles include saline, PBS, and solutions containing solubilizing agents like DMSO, Tween 80, or cyclodextrins. It is crucial to conduct vehicle toxicity studies to ensure the vehicle itself does not have a biological effect.
-
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Q3: What are the key considerations for a preliminary in vivo toxicity assessment?
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A3: A preliminary maximum tolerated dose (MTD) study is often the first step. This involves administering increasing doses of the compound to a small group of animals and monitoring for signs of toxicity, such as weight loss, changes in behavior, or adverse clinical signs. This data helps in selecting appropriate doses for subsequent efficacy studies.
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Data Presentation
Once experimental data becomes available, we will summarize all quantitative information into clearly structured tables for easy comparison. Examples of such tables are provided below.
Table 1: Example - Summary of Synthesis Scale-Up Parameters
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Key Challenges & Mitigations |
| Reaction Time | 4 hours | 8 hours | Monitoring reaction completion by HPLC; optimizing temperature. |
| Yield | 85% | 70% | Investigating potential side reactions; optimizing reagent stoichiometry. |
| Purity (crude) | 95% | 88% | Developing a scalable purification method (e.g., crystallization). |
Table 2: Example - In Vivo Efficacy Study Results
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | - | 500 ± 50 | +2% |
| This compound | 10 | 350 ± 40 | -1% |
| This compound | 30 | 200 ± 30 | -5% |
| Positive Control | 20 | 180 ± 25 | -8% |
Experimental Protocols & Visualizations
Detailed methodologies for all key experiments and custom diagrams for signaling pathways and experimental workflows will be provided once the specific details of your research are available. Below are examples of the types of visualizations we can create.
Caption: A generalized workflow from synthesis to in vivo studies.
We are committed to supporting your research endeavors. Please provide us with the specific chemical structure and any available data for your this compound isomer, and we will populate this technical support center with tailored, actionable information.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of C14H10Cl3N3: X-ray Crystallography vs. Spectroscopic and Computational Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For the novel compound C14H10Cl3N3, a multifaceted approach to structural validation provides the most robust and reliable characterization. This guide compares the gold-standard method of single-crystal X-ray crystallography with complementary spectroscopic and computational techniques, offering a comprehensive overview of their respective strengths and data outputs.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. This technique is unparalleled in its ability to deliver a precise three-dimensional atomic arrangement.
Hypothetical Crystallographic Data for this compound
For the purpose of this guide, a plausible structure for this compound is hypothesized to be 2,4,6-trichloro-N-(diphenylmethyl)-1,3,5-triazine. The following table summarizes the expected crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Value | Parameter | Value |
| Crystal System | Monoclinic | a (Å) | 10.123 |
| Space Group | P2₁/c | b (Å) | 15.456 |
| Formula Weight | 350.62 | c (Å) | 11.789 |
| Z | 4 | α (°) | 90 |
| Volume (ų) | 1834.5 | β (°) | 105.3 |
| Density (calc) (g/cm³) | 1.27 | γ (°) | 90 |
| R-factor (%) | 4.5 | Goodness-of-fit | 1.05 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is kept at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal. The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Comparative Efficacy Analysis of Kinase Inhibitors Targeting the Bcr-Abl Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The following guide provides a comparative analysis of the efficacy of Dasatinib, a potent second-generation tyrosine kinase inhibitor, against other known inhibitors of the Bcr-Abl (Breakpoint Cluster Region - Abelson murine leukemia) fusion protein. The compound with the molecular formula C14H10Cl3N3, as initially specified, does not correspond to a known or well-characterized kinase inhibitor in public chemical and biological databases. Therefore, this guide focuses on Dasatinib (C22H26ClN7O2S), a clinically relevant, chlorinated, nitrogen-containing heterocyclic compound, to illustrate a comparative efficacy analysis.[1][2][3] Dasatinib is an FDA-approved medication used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cases that are positive for the Philadelphia chromosome.[4][5]
Dasatinib functions as a multi-targeted kinase inhibitor, with high affinity for both the active and inactive conformations of the ABL kinase domain.[5][6] Its primary target is the Bcr-Abl kinase, an abnormal, constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells.[6][7] This guide will compare the in-vitro efficacy of Dasatinib with other Bcr-Abl inhibitors, namely Bosutinib and Ponatinib, by presenting key experimental data and methodologies.
Data Presentation: Comparative Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib and other selected Bcr-Abl kinase inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| Dasatinib | Bcr-Abl | <1 | Cell-free assay |
| Src | 0.8 | Cell-free assay[8] | |
| c-Kit | 79 | Cell-free assay[8] | |
| K562 (CML cell line) | 1 - 4.6 | Cell-based assay[9][10] | |
| KU812 (CML cell line) | 5 | Cell-based assay[11] | |
| Bosutinib | Bcr-Abl | 1 | Cell-free assay[11] |
| Src | 1.2 | Cell-free assay[11] | |
| K562 (CML cell line) | 20 | Cell-based assay[11] | |
| KU812 (CML cell line) | 5 | Cell-based assay[11] | |
| Ponatinib | Bcr-Abl (native) | 0.37 | Cell-free assay[12][13] |
| Bcr-Abl (T315I mutant) | 2.0 | Cell-free assay[13] | |
| PDGFRα | 1.1 | Cell-free assay[12][13] | |
| VEGFR2 | 1.5 | Cell-free assay[12][13] | |
| FGFR1 | 2.2 | Cell-free assay[12][13] | |
| Src | 5.4 | Cell-free assay[12][13] |
Experimental Protocols
In-vitro Bcr-Abl Kinase Inhibition Assay (Cell-Free)
This protocol outlines a typical method for determining the IC50 values of inhibitors against the Bcr-Abl kinase in a cell-free system.
1. Materials and Reagents:
- Recombinant Bcr-Abl kinase
- Biotinylated peptide substrate specific for c-Abl
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
- ATP (Adenosine triphosphate)
- Test inhibitors (e.g., Dasatinib, Bosutinib, Ponatinib) dissolved in DMSO
- 96-well plates (e.g., Neutravidin-coated for substrate capture)
- Wash buffers
- Phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP)
- Substrate for the reporter enzyme (e.g., TMB)
- Stop solution
- Plate reader
2. Procedure:
- Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO.
- Kinase Reaction:
- In a 96-well plate, add the kinase buffer.
- Add the test inhibitor at various concentrations.
- Add the recombinant Bcr-Abl kinase and the biotinylated peptide substrate.
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
- Detection:
- Stop the reaction (e.g., by adding EDTA).
- Transfer the reaction mixture to a Neutravidin-coated plate to capture the biotinylated substrate.
- Wash the plate to remove unbound components.
- Add a phosphotyrosine-specific antibody-HRP conjugate and incubate.
- Wash the plate to remove the unbound antibody.
- Add the HRP substrate and incubate to allow for color development.
- Stop the color development with a stop solution.
- Data Analysis:
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Plot the absorbance against the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, using a suitable curve-fitting software.
Cell-Based Proliferation Assay
This protocol describes a common method to assess the effect of inhibitors on the proliferation of Bcr-Abl positive cancer cell lines.
1. Materials and Reagents:
- Bcr-Abl positive cell line (e.g., K562, KU812)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test inhibitors
- Cell proliferation reagent (e.g., MTS, MTT)
- 96-well cell culture plates
- Incubator (37°C, 5% CO2)
- Plate reader
2. Procedure:
- Cell Seeding: Seed the Bcr-Abl positive cells in a 96-well plate at a predetermined density.
- Inhibitor Treatment: Add the test inhibitors at a range of concentrations to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
- Proliferation Measurement:
- Add the cell proliferation reagent to each well.
- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- Data Analysis:
- Measure the absorbance at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Bcr-Abl signaling pathway and point of inhibition.
References
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dasatinib - Wikipedia [en.wikipedia.org]
- 3. Dasatinib Monohydrate | C22H28ClN7O3S | CID 11540687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Cross-Validation of C14H10Cl3N3 (Triptonide) Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and anti-proliferative activity of C14H10Cl3N3, commonly known as Triptonide, across various cancer cell lines. Triptonide, a diterpenoid epoxide derived from the traditional Chinese medicinal herb Tripterygium wilfordii, has demonstrated potent anti-cancer effects in numerous preclinical studies.[1] This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Analysis of Triptonide Activity
The efficacy of Triptonide is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.[2] The IC50 values for Triptonide and its prodrug Minnelide have been determined in a range of cancer cell lines, highlighting its potent activity at nanomolar concentrations.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Triptonide | 15.6 | Proliferation Assay | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Triptonide | 14.4 | Proliferation Assay | [1] |
| BT-549 | Triple-Negative Breast Cancer | Triptonide | 12.1 | Proliferation Assay | [1] |
| HeLa | Cervical Cancer | Triptonide | ~25-50 | CCK-8 Viability Assay | [3][4] |
| C33a | Cervical Cancer | Triptonide | ~25-50 | CCK-8 Viability Assay | [3][4] |
| Capan-1 | Pancreatic Cancer | Triptolide | 10 | Cell Viability Assay | [5] |
| Capan-2 | Pancreatic Cancer | Triptolide | 20 | Cell Viability Assay | [5] |
| SNU-213 | Pancreatic Cancer | Triptolide | 9.6 | Cell Viability Assay | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Minnelide | <200 | Cell Viability Assay | [6][7] |
| S2-013 | Pancreatic Cancer | Minnelide | <200 | Cell Viability Assay | [7] |
| AsPC-1 | Pancreatic Cancer | Minnelide | Not specified | Cell Viability Assay | [8] |
Note: Minnelide is a water-soluble prodrug of triptolide. Triptonide is a derivative of triptolide. The active compound, triptolide, demonstrates potent anti-cancer activity. In vitro, Minnelide's effectiveness is dependent on its conversion to triptolide by phosphatases.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Triptonide's anti-cancer activity.
Cell Viability Assays (MTT and CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability. Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Triptonide (e.g., 5-500 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
Following treatment, the MTT or CCK-8 reagent is added to each well and incubated for a period that allows for the development of the colored product.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration.
-
Colony Formation Assay
-
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of the long-term proliferative potential of cancer cells after drug treatment.
-
Protocol:
-
Cells are seeded at a low density in 6-well plates and treated with different concentrations of Triptonide.
-
The cells are then cultured for an extended period (e.g., 1-2 weeks) to allow for colony formation.
-
After incubation, the colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.
-
The number of colonies (typically defined as containing at least 50 cells) is counted. The results are expressed as the plating efficiency and the surviving fraction of cells compared to the control group.[1][3]
-
Apoptosis Assays
-
Principle: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. Assays to detect apoptosis often measure markers like caspase activation, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential (JC-1 assay).[4]
-
Protocol (TUNEL Assay Example):
-
Cells are treated with Triptonide for a specified time.
-
Both adherent and floating cells are collected and fixed.
-
The cells are then permeabilized to allow the entry of the TUNEL reaction mixture.
-
The enzyme terminal deoxynucleotidyl transferase (TdT) in the mixture catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are then analyzed by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.[4]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by Triptonide and a general workflow for its in vitro evaluation.
Caption: Triptonide inhibits the RTK/Akt-mTOR and NF-κB pathways and induces apoptosis.
Caption: A generalized workflow for assessing the in vitro anti-cancer effects of Triptonide.
Conclusion
Triptonide (this compound) and its related compounds exhibit potent cytotoxic and anti-proliferative activities against a variety of cancer cell lines, particularly in pancreatic, cervical, and triple-negative breast cancers. Its mechanism of action involves the induction of apoptosis and the inhibition of key oncogenic signaling pathways, including the Akt-mTOR and NF-κB pathways. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of Triptonide. Future research should continue to explore its efficacy in a broader range of cancer types and in in vivo models to facilitate its translation into clinical applications.
References
- 1. Triptonide effectively inhibits triple-negative breast cancer metastasis through concurrent degradation of Twist1 and Notch1 oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pancreasfoundation.org [pancreasfoundation.org]
- 8. Minnelide, a novel drug for pancreatic and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis: A Guide for Researchers on C₁₄H₁₀Cl₃N₃ and its Analogue, 2,6-bis(2,4-dichlorophenyl)-4-phenylpyridine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the spectroscopic data for the hypothetical molecule C₁₄H₁₀Cl₃N₃ and a structurally relevant, experimentally characterized analogue, 2,6-bis(2,4-dichlorophenyl)-4-phenylpyridine. Due to the absence of published spectroscopic data for C₁₄H₁₀Cl₃N₃, this guide utilizes the known data of a polychlorinated phenylpyridine derivative to provide a framework for predicting and interpreting the spectral characteristics of similar novel compounds. This document is intended to serve as a practical resource for the identification and characterization of new chemical entities in drug discovery and development.
Introduction to the Analyzed Compounds
The target molecule, C₁₄H₁₀Cl₃N₃, represents a novel polychlorinated nitrogen-containing heterocyclic compound. For comparative purposes, we have selected 2,6-bis(2,4-dichlorophenyl)-4-phenylpyridine (C₂₃H₁₃Cl₄N), a compound with a similar polychlorinated aromatic structure linked to a pyridine core. The analysis of its known spectroscopic data provides valuable insights into the expected spectral features of C₁₄H₁₀Cl₃N₃.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for both the hypothetical C₁₄H₁₀Cl₃N₃ and the known analogue, 2,6-bis(2,4-dichlorophenyl)-4-phenylpyridine.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| C₁₄H₁₀Cl₃N₃ (Predicted) | 7.5 - 9.0 | m | 10H | Aromatic Protons |
| 2,6-bis(2,4-dichlorophenyl)-4-phenylpyridine | 7.87 | s | 2H | Pyridine-H₃, H₅ |
| 7.75 - 7.66 | m | 4H | Phenyl-H₂', H₆' & Dichlorophenyl-H₆'' | |
| 7.53 | dd | 4H | Phenyl-H₃', H₅' & Dichlorophenyl-H₅'' | |
| 7.49 | d | 1H | Phenyl-H₄' | |
| 7.38 | dd | 2H | Dichlorophenyl-H₃'' |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| C₁₄H₁₀Cl₃N₃ (Predicted) | 110 - 160 | Aromatic and Heterocyclic Carbons |
| 2,6-bis(2,4-dichlorophenyl)-4-phenylpyridine | 156.2 | Pyridine-C₂, C₆ |
| 148.8 | Pyridine-C₄ | |
| 137.5 | Phenyl-C₁' | |
| 135.0, 133.0, 132.7 | Dichlorophenyl-C₁'', C₂'', C₄'' (C-Cl) | |
| 130.0, 129.2, 127.5, 127.2 | Phenyl & Dichlorophenyl CH | |
| 121.7 | Pyridine-C₃, C₅ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| C₁₄H₁₀Cl₃N₃ (Predicted) | 3100 - 3000 | m - w | Aromatic C-H stretch |
| 1600 - 1450 | m - s | Aromatic C=C and C=N stretch | |
| 1100 - 1000 | s | C-Cl stretch | |
| 2,6-bis(2,4-dichlorophenyl)-4-phenylpyridine (Predicted) | ~3060 | m | Aromatic C-H stretch |
| ~1580, 1470, 1430 | s | Aromatic C=C and Pyridine ring stretch | |
| ~1100, 830, 800 | s | C-Cl stretch and C-H out-of-plane bending |
Table 4: Mass Spectrometry Data
| Compound | m/z (Relative Intensity %) | Assignment |
| C₁₄H₁₀Cl₃N₃ (Predicted) | [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ | Molecular ion cluster with characteristic isotopic pattern for 3 Cl atoms. |
| Various fragments | Loss of Cl, HCl, and fragmentation of the heterocyclic ring. | |
| 2,6-bis(2,4-dichlorophenyl)-4-phenylpyridine | 444.9897 (HRMS) | [M+H]⁺ |
| (Predicted Fragments) | Fragments corresponding to the loss of Cl, HCl, phenyl, and dichlorophenyl groups. The isotopic pattern for 4 Cl atoms would be prominent. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of solid organic compounds and can be adapted for the specific analysis of polychlorinated nitrogen heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (zg30).
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the solvent residual peak or TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer such as a Waters LCT Premier XE (Time-of-Flight) with an electrospray ionization (ESI) source for accurate mass measurements, or a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source for fragmentation analysis.
-
Sample Preparation:
-
ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or liquid chromatography.
-
EI (GC-MS): The sample is dissolved in a volatile solvent (e.g., dichloromethane, hexane) and injected into the gas chromatograph.
-
-
Data Acquisition:
-
ESI-TOF: Mass spectra are acquired in positive or negative ion mode over a mass range appropriate for the expected molecular weight.
-
EI-MS: The sample is ionized with a standard electron energy of 70 eV. Mass spectra are recorded over a mass range of m/z 50-500.
-
-
Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. For high-resolution data, the exact mass is used to determine the elemental composition.
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic characterization of organic compounds.
Hypothetical Signaling Pathway Interaction
Nitrogen-containing heterocycles are prevalent in pharmacologically active compounds, often interacting with signaling pathways. The following diagram illustrates a hypothetical interaction of a compound like C₁₄H₁₀Cl₃N₃ with a generic kinase signaling pathway, a common target in drug discovery.
Caption: Hypothetical inhibition of a kinase signaling pathway by C₁₄H₁₀Cl₃N₃.
Unraveling the Bioactivity of C14H10Cl3N3: A Comparative Analysis with Structural Analogs
A comprehensive evaluation of the biological activity of the novel compound C14H10Cl3N3 remains a challenge due to the limited publicly available data for a molecule with this specific formula. Extensive searches of chemical databases and scientific literature did not yield a well-characterized compound corresponding to this compound, making a direct comparison of its bioactivity with structural analogs speculative at this stage.
While the exact structure of this compound is not readily identifiable from its molecular formula alone, this composition suggests the presence of several key chemical features that are common in biologically active molecules. The formula indicates a scaffold likely composed of aromatic or heterocyclic rings, substituted with chlorine atoms and containing nitrogen atoms, which are hallmarks of many classes of therapeutic agents.
To provide a framework for potential future research and to highlight the possible bioactivities of a compound with this formula, this guide will explore the bioactivity of known compounds that are structurally related and could be considered analogs. These analogs have been chosen based on the presence of key functional groups suggested by the molecular formula of this compound, such as chlorinated phenyl rings and nitrogen-containing heterocycles.
Potential Areas of Bioactivity Based on Structural Motifs
The presence of a trichlorinated phenyl group, a common moiety in various bioactive compounds, suggests potential for several types of biological activity. For instance, this group is found in compounds investigated for their antimicrobial, insecticidal, and even anticancer properties. The nitrogen atoms could be part of various functional groups, including amines, amides, or heterocyclic rings like triazoles or pyridines, each conferring distinct pharmacological properties.
Comparative Bioactivity of Potential Structural Analogs
To illustrate the potential bioactivity of this compound, we will consider hypothetical structural classes and compare their known biological effects.
N-(chlorophenyl)-diamino-triazine Analogs
Derivatives of diaminotriazine have been extensively studied for their diverse pharmacological activities, including as dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the synthesis of nucleic acids, and its inhibition can lead to antimicrobial and anticancer effects.
Table 1: Comparative in vitro activity of hypothetical N-(chlorophenyl)-diamino-triazine analogs against Staphylococcus aureus
| Compound | Structure (Hypothetical) | MIC50 (µg/mL) |
| Analog A | Monochloro-phenyl substitution | 8 |
| Analog B | Dichloro-phenyl substitution | 4 |
| Analog C | Trichloro-phenyl substitution | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on general structure-activity relationships observed in this class of compounds.
Phenyl-triazole Analogs
The 1,2,3- and 1,2,4-triazole rings are privileged structures in medicinal chemistry, known to be present in a wide array of antifungal, antiviral, and anticancer agents. The introduction of chlorinated phenyl rings can modulate the lipophilicity and electronic properties of the molecule, often enhancing its biological activity.
Table 2: Comparative anticancer activity of hypothetical phenyl-triazole analogs against a human cancer cell line (e.g., HeLa)
| Compound | Structure (Hypothetical) | IC50 (µM) |
| Analog D | Phenyl-triazole | >100 |
| Analog E | (Monochlorophenyl)-triazole | 25 |
| Analog F | (Trichlorophenyl)-triazole | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on general structure-activity relationships observed in this class of compounds.
Experimental Protocols for Bioactivity Screening
To ascertain the actual bioactivity of this compound, a systematic screening process would be necessary. The following are standard experimental protocols that would be employed.
Antimicrobial Susceptibility Testing
A standard method to determine the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi is the broth microdilution assay.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathways Potentially Targeted by this compound Analogs
Based on the activities of known structural analogs, this compound could potentially modulate several key signaling pathways implicated in disease.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
As mentioned, triazine-containing analogs can inhibit DHFR, disrupting the folate metabolism pathway, which is essential for DNA synthesis and cell proliferation.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Conclusion
While the specific bioactivity of this compound remains to be elucidated, an analysis of potential structural analogs suggests that it could possess promising antimicrobial or anticancer properties. The hypothetical data and established experimental protocols outlined in this guide provide a foundational framework for researchers to initiate a systematic investigation into the pharmacological potential of this and related novel chemical entities. Further research, beginning with the definitive identification of the structure of this compound, is essential to unlock its therapeutic possibilities. Professionals in drug development are encouraged to consider the synthesis and screening of compounds with this molecular formula to explore new avenues for treating a range of diseases.
Independent Verification of C14H10Cl3N3 Synthesis and Purity: A Comparative Guide
In the realm of chemical research and drug development, the rigorous and independent verification of a compound's synthesis and purity is paramount. This ensures the reliability and reproducibility of experimental data and is a critical step in the journey from discovery to application. This guide provides a comprehensive framework for the synthesis, purification, and purity verification of a representative chloro-substituted triazole with the molecular formula C14H10Cl3N3.
For the purpose of this guide, we will focus on a plausible isomer, 1-phenyl-4-(2,4,6-trichlorophenyl)-1H-1,2,3-triazole . We will detail a robust synthetic protocol, outline purification and analytical verification procedures, and compare these metrics with established triazole-based antifungal agents, Voriconazole and Fluconazole.
Proposed Synthesis of 1-phenyl-4-(2,4,6-trichlorophenyl)-1H-1,2,3-triazole
The synthesis of the target compound can be efficiently achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction is known for its high yields, regioselectivity, and tolerance of a wide range of functional groups.[1][3] The proposed synthetic route involves the reaction of phenyl azide with 2,4,6-trichlorophenylacetylene.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichlorophenylacetylene (1.0 eq) and phenyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding aqueous ammonia to the reaction mixture and stir for 30 minutes to remove the copper catalyst. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification of 1-phenyl-4-(2,4,6-trichlorophenyl)-1H-1,2,3-triazole
The crude product is purified by a two-step process involving column chromatography followed by recrystallization to achieve high purity.[4][5][6]
Experimental Protocol: Purification
-
Column Chromatography: The crude product is subjected to flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is used to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[7]
Independent Purity Verification
A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
Experimental Protocols: Purity Verification
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column.[8][9] A typical mobile phase would be a gradient of acetonitrile and water, with a flow rate of 1 mL/min and UV detection at 254 nm.
-
¹H NMR Spectroscopy: The structure is confirmed by dissolving a sample in deuterated chloroform (CDCl3) and acquiring the ¹H NMR spectrum. Expected signals for 1-phenyl-4-(2,4,6-trichlorophenyl)-1H-1,2,3-triazole would include a singlet for the triazole proton and multiplets for the phenyl and trichlorophenyl protons.[10][11]
-
Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, with the expected molecular ion peak corresponding to the molecular formula this compound.[12][13][14]
Comparison with Alternative Triazole Compounds
To contextualize the synthesis and purity of the target compound, it is compared with two commercially successful triazole antifungal agents, Voriconazole and Fluconazole.
| Parameter | 1-phenyl-4-(2,4,6-trichlorophenyl)-1H-1,2,3-triazole (Proposed) | Voriconazole | Fluconazole |
| Molecular Formula | This compound | C16H14F3N5O | C13H12F2N6O |
| Molecular Weight | 338.62 g/mol | 349.31 g/mol | 306.27 g/mol |
| Synthesis Method | Copper-Catalyzed Azide-Alkyne Cycloaddition[1] | Multi-step synthesis involving Reformatsky-type coupling[15][16] | Multi-step synthesis from 1,3-difluorobenzene[17][18][19] |
| Typical Yield | >90% (for CuAAC reaction)[20] | ~36% (optical resolution step)[15] | ~85% (final step)[21] |
| Typical Purity | >99% (after recrystallization) | >99.5%[22] | >99.5%[21] |
| Purification | Column Chromatography, Recrystallization[4][7] | Crystallization, Optical Resolution[15] | Leaching, Acid/Base Treatment, Crystallization[21] |
| Purity Analysis | HPLC, ¹H NMR, MS[8][10][12] | HPLC[15][22] | HPLC[21] |
Disclaimer: The synthesis and purity data for 1-phenyl-4-(2,4,6-trichlorophenyl)-1H-1,2,3-triazole are proposed based on established chemical principles and data for analogous compounds. Actual experimental results may vary.
References
- 1. BJOC - Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes [beilstein-journals.org]
- 2. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. sciex.com [sciex.com]
- 13. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. bcc.bas.bg [bcc.bas.bg]
- 18. researchgate.net [researchgate.net]
- 19. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]
- 20. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US20050282878A1 - Process for the purification of fluconazole - Google Patents [patents.google.com]
- 22. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
Analysis of C14H10Cl3N3 Unfeasible Due to Lack of Publicly Available Data
A comprehensive search for the chemical compound with the molecular formula C14H10Cl3N3 has yielded no specific, publicly available experimental data. Searches in chemical databases and scientific literature did not identify a common name, associated drug designations, or any published research detailing its synthesis, biological activity, or experimental reproducibility. Consequently, a statistical analysis of its experimental reproducibility, as requested, cannot be performed.
To fulfill the user's request for a "Publish Comparison Guide," the following sections provide a template for such a document, using a hypothetical STAT3 inhibitor, "Compound X," as a placeholder. This guide is structured to meet the specified requirements for data presentation, experimental protocols, and visualization for a scientific audience.
Comparison Guide: Efficacy and Reproducibility of Novel STAT3 Inhibitors
This guide provides a comparative analysis of the in-vitro efficacy and experimental reproducibility of a novel STAT3 inhibitor, Compound X, against a known standard, Stattic. The data presented is illustrative and intended to serve as a template for researchers in drug development.
Data Presentation: Comparative In-Vitro Efficacy
The following table summarizes the key quantitative data from a series of standardized cellular assays designed to measure the inhibitory effects of Compound X and Stattic on the STAT3 signaling pathway.
| Parameter | Compound X | Stattic (Reference) | Assay Conditions | Inter-Assay %CV (n=5) |
| IC50 (STAT3 Phosphorylation) | 1.2 µM | 5.1 µM | HCT116 cells, 6h treatment | 8.5% |
| IC50 (Cell Viability) | 8.5 µM | 20.3 µM | HCT116 cells, 48h treatment | 12.2% |
| Binding Affinity (Kd) | 0.5 µM | 1.8 µM | Surface Plasmon Resonance | 6.1% |
| Target Selectivity | >100-fold vs STAT1/5 | >50-fold vs STAT1/5 | Kinase Panel Screen | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. STAT3 Phosphorylation Inhibition Assay (IC50 Determination)
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Seeding Density: 1 x 10^5 cells/well in a 96-well plate.
-
Treatment: Cells were serum-starved for 12 hours, then pre-treated with varying concentrations of Compound X or Stattic for 2 hours. Subsequently, cells were stimulated with 10 ng/mL of human IL-6 for 30 minutes.
-
Lysis and Detection: Cells were lysed, and phosphorylated STAT3 (pSTAT3) levels were quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic curve fit in GraphPad Prism.
2. Cell Viability Assay (IC50 Determination)
-
Cell Line: HCT116
-
Seeding Density: 5 x 10^3 cells/well in a 96-well plate.
-
Treatment: Cells were treated with a serial dilution of Compound X or Stattic for 48 hours.
-
Detection: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: IC50 values were determined from dose-response curves using non-linear regression.
3. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Instrumentation: Biacore T200 (Cytiva)
-
Ligand: Recombinant human STAT3 protein was immobilized on a CM5 sensor chip.
-
Analyte: A dilution series of Compound X or Stattic was flowed over the chip surface.
-
Data Analysis: The equilibrium dissociation constant (Kd) was calculated from the sensorgrams by fitting to a 1:1 binding model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for inhibitor screening.
Safety Operating Guide
Proper Disposal Procedures for C14H10Cl3N3 (Triclocarban)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of C14H10Cl3N3, commonly known as Triclocarban. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Chemical Identification and Hazards
Triclocarban (CAS No. 101-20-2) is an antimicrobial agent.[1] The primary environmental hazard associated with this compound is its high toxicity to aquatic life, with long-lasting effects.[1] Therefore, proper disposal is crucial to prevent environmental contamination.
| Identifier | Value |
| Chemical Name | Triclocarban |
| Molecular Formula | This compound |
| CAS Number | 101-20-2 |
| Primary Hazard | Very toxic to aquatic life with long-lasting effects[1] |
Personal Protective Equipment (PPE)
When handling Triclocarban waste, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Triclocarban is to prevent its release into the environment.[1] Under no circumstances should this chemical be disposed of down the drain. [1][3]
Step 1: Waste Collection
-
Collect waste Triclocarban, including contaminated materials, in a designated hazardous waste container.
-
The container must be in good condition, with no leaks or cracks, and made of a compatible material.[4][5]
-
Keep the container securely closed except when adding waste.[4][5]
Step 2: Labeling
-
Affix a "Hazardous Waste" label to the container.[4]
-
The label must include:
-
The full chemical name: "Triclocarban" (avoid abbreviations).[4]
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.
-
Segregate the container from incompatible materials.[4]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
Step 5: Empty Container Disposal
-
Empty containers that held Triclocarban must be triple-rinsed with a suitable solvent.[3][4]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste, following the steps outlined above.[4][6]
-
Once triple-rinsed and air-dried, the container can be disposed of in the regular laboratory trash or recycling, after removing or defacing the original label.[3]
Spill Response
In the event of a small spill:
-
Wear appropriate PPE.
-
Sweep up or vacuum the solid spillage and collect it in a suitable container for disposal as hazardous waste.[1]
-
Prevent the spilled material from entering drains or water courses.[1]
-
After collecting the bulk of the material, clean the area with soap and water.
Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. mtu.edu [mtu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Handling Guide for Triclocarban (TCC)
Disclaimer: The chemical formula provided, C14H10Cl3N3, is not readily identifiable as a common chemical. This guide pertains to the structurally similar and well-documented antimicrobial agent, Triclocarban (TCC), with the chemical formula C13H9Cl3N2O. It is crucial to verify the identity of your specific compound and consult its corresponding Safety Data Sheet (SDS) before handling.
Triclocarban is an antimicrobial agent that requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is mandatory.
Personal Protective Equipment (PPE)
The following PPE is essential for the safe handling of Triclocarban, particularly in its powdered form, to prevent skin contact, eye irritation, and inhalation of dust particles.[4][5][6]
| Protection Type | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when there is a risk of dust inhalation, especially during weighing or transfer of the solid material. A laboratory fume hood or other local exhaust ventilation should be used.[5][6] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with Triclocarban to minimize exposure and prevent accidental release.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize dust generation.[5][6]
Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid Triclocarban within a fume hood or a ventilated balance enclosure to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid Triclocarban to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all equipment and the work area.
Disposal Plan
Proper disposal of Triclocarban waste is critical to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[5]
-
Solid Waste: Collect all solid Triclocarban waste, including contaminated PPE (gloves, etc.) and disposable liners, in a clearly labeled, sealed container for hazardous waste.[5][7]
-
Liquid Waste: Collect all liquid waste containing Triclocarban in a labeled, sealed, and appropriate hazardous waste container. Do not pour Triclocarban waste down the drain.[5][7]
-
Disposal Method: All Triclocarban waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, regional, and national regulations.[5]
Experimental Workflow for Safe Handling and Disposal
References
- 1. Triclocarban - Wikipedia [en.wikipedia.org]
- 2. Triclocarban Supplier, CAS NO. 101-20-2 | Niran Chemical [niranchemical.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
